N-Octylmethyldiethoxysilane
Description
Historical Perspectives and Evolution of Organosilane Research
The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org This initial discovery laid the groundwork for future explorations into the nature of carbon-silicon bonds. However, it was the pioneering work of Frederic S. Kipping at the beginning of the 20th century that truly propelled the field forward. wikipedia.org Kipping's extensive research, which included the use of Grignard reagents to create alkylsilanes and arylsilanes, and the first preparation of silicone oligomers and polymers, was so foundational that he is often considered a father of organosilicon chemistry. wikipedia.org He also coined the term "silicone" in 1904. wikipedia.org
A pivotal moment in the industrial application of organosilanes came in the 1940s with the development of the direct process, also known as the Müller-Rochow process. mdpi.com This breakthrough provided a cost-effective method for producing organosilanes on a large scale, paving the way for the widespread use of silicone polymers. mdpi.com It is estimated that approximately 90% of the monomers used to produce silicones are obtained through this process. mdpi.com
Further significant advancements occurred in the post-World War II era with the development of hydrosilylation, a process for forming silicon-carbon bonds by reacting a hydridosilane with an alkene or alkyne. mdpi.comresearchgate.net This technology, born out of three independent discoveries in 1946, expanded the synthetic toolkit for creating a wide array of organofunctional silanes. mdpi.comresearchgate.net The latter half of the 20th century and the beginning of the 21st have seen continued innovation, including the synthesis of stable compounds with silicon-carbon and silicon-silicon double bonds, further expanding the possibilities within organosilane chemistry. uwo.ca
Fundamental Principles of Organosilane Reactivity
The reactivity of organosilanes, and specifically alkoxysilanes like N-Octylmethyldiethoxysilane, is primarily governed by the nature of the silicon atom and the groups attached to it. The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral geometry. wikipedia.org The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org
A key feature of alkoxysilanes is the presence of hydrolyzable alkoxy groups (e.g., methoxy (B1213986) or ethoxy) attached to the silicon atom. psu.edu The reactivity of these compounds is dominated by two main reactions: hydrolysis and condensation. spast.orgresearchgate.net
Hydrolysis: In the presence of water, the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). spast.orgsinosil.com The rate of this reaction is influenced by several factors, including pH, the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups), and the steric bulk of the non-hydrolyzable organic group. acs.orgcfmats.com
Condensation: The newly formed silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water in the process. spast.orgsinosil.com This condensation can lead to the formation of dimers, oligomers, and eventually, a crosslinked three-dimensional network. sinosil.comdakenchem.com
Significance of Alkoxysilanes in Advanced Materials Science
Alkoxysilanes are integral to the development of advanced materials due to their unique ability to act as molecular bridges between different types of materials, particularly between inorganic substrates and organic polymers. dakenchem.com This "coupling" effect has led to their widespread use in a multitude of applications. spast.org
One of the primary applications of alkoxysilanes is as adhesion promoters in coatings, adhesives, and sealants. psu.edudakenchem.comsinosil.com When incorporated into a formulation, the alkoxysilane can migrate to the interface, where the alkoxy groups hydrolyze and form strong covalent bonds with the inorganic substrate (like glass, metal, or mineral fillers). psu.edugelest.com The organic functional group of the silane (B1218182) then interacts with the polymer matrix, creating a durable link across the interface. psu.edu
Alkoxysilanes are also used to modify the surface properties of materials. mdpi.com For example, alkylsilanes are used to create hydrophobic (water-repellent) surfaces on substrates like concrete, glass, and inorganic pigments. psu.edunbinno.compowerchemical.net This is achieved by the formation of a low-surface-energy siloxane layer on the substrate.
Furthermore, alkoxysilanes serve as crosslinking agents in the production of high-performance polymers. sinosil.com By forming a crosslinked siloxane network within a polymer matrix, they can significantly enhance the material's mechanical properties, such as strength and flexibility, as well as its resistance to environmental factors. sinosil.comsinosil.com
The versatility of alkoxysilanes extends to nanotechnology, where they are used as precursors for the synthesis of silica (B1680970) nanoparticles and for the functionalization of nanoparticle surfaces. sinosil.comdakenchem.com These functionalized nanoparticles have applications in diverse fields, from medicine to composite materials. sinosil.com
Overview of Research Directions for this compound
This compound, with its medium-chain alkyl group and two hydrolyzable ethoxy groups, is primarily researched and utilized for its ability to impart hydrophobicity. powerchemical.net Current and potential research directions for this compound are largely focused on its application as a surface modifier and in the formulation of water-repellent products. powerchemical.net
A significant area of application is in the protection of building materials . Research has explored its use as an impregnant for concrete, where it penetrates the substrate and reacts with moisture to form a hydrophobic layer. njchm.com This can help to prevent water ingress and protect the underlying structure from corrosion and degradation. njchm.com Studies have also investigated its reactivity on various substrates, including limestone and brick, to optimize its performance as a water repellent. hydrophobe.org
Another key research area is its use as a surface modifier for fillers and pigments . nbinno.compowerchemical.net By treating the surface of inorganic fillers (such as silica or alumina) with this compound, their compatibility with organic polymer matrices can be improved, leading to enhanced performance of the resulting composite material.
Future research is likely to focus on optimizing the application methods and formulations of this compound to enhance its effectiveness and durability in various applications. This could include studies on its interaction with different substrates at the molecular level, the development of more efficient delivery systems, and its potential use in combination with other organosilanes to achieve synergistic effects. The global market for this compound is also a subject of ongoing analysis, indicating its commercial importance. marketresearchreports.comdataintelo.comyhresearch.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2652-38-2 | powerchemical.netalfa-chemistry.comchemfish.com |
| Molecular Formula | C13H30O2Si | alfa-chemistry.comchemfish.com |
| Molecular Weight | 246.46 g/mol | alfa-chemistry.comchemfish.com |
| Appearance | Clear to straw liquid | nbinno.compowerchemical.net |
| Density | 0.848 g/mL | nbinno.comchemfish.com |
| Boiling Point | 80 °C | nbinno.comchemfish.com |
| Flash Point | >110 °C | chemfish.com |
| Refractive Index | 1.4190 | nbinno.comgelest.com |
Properties
IUPAC Name |
diethoxy-methyl-octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJKRKRRMJKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-38-2 | |
| Record name | n-Octylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Reaction Pathways of N Octylmethyldiethoxysilane
Advanced Synthetic Methodologies for N-Octylmethyldiethoxysilane
The primary industrial method for synthesizing this compound is through the hydrosilylation of 1-octene (B94956) with methyldiethoxysilane. wikipedia.org This process involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. nih.gov
The selection of appropriate precursors is a critical first step in the synthesis of this compound. The reaction requires two main reactants, the properties of which influence the reaction conditions and outcomes.
The key precursors for the synthesis of this compound are detailed in the table below.
| Role | Precursor | Chemical Formula | Key Considerations |
| Source of Octyl Group | 1-Octene | C₈H₁₆ | A terminal alkene is required for the anti-Markovnikov addition, ensuring the silicon atom bonds to the terminal carbon. wikipedia.org |
| Silicon Hydride Source | Methyldiethoxysilane | CH₃SiH(OC₂H₅)₂ | This silane (B1218182) provides the reactive Si-H bond and the methyldiethoxysilyl group. |
Stoichiometric control is essential to maximize yield and minimize side reactions. An excess of the alkene is sometimes used to ensure the complete consumption of the more valuable silane. The reaction is exothermic, and continuous feeding of reactants through a reaction zone with efficient heat exchange is a strategy used to control the temperature. google.com
Hydrosilylation reactions are typically conducted in the presence of a catalyst to achieve practical reaction rates. wikipedia.org Platinum-based complexes are the most effective and widely used catalysts in the organosilicon industry. nih.gov
Platinum Catalysts : Complexes such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active for the hydrosilylation of alkenes. nih.gov The generally accepted mechanism for this catalysis is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, insertion of the alkene into the Pt-H or Pt-Si bond, and subsequent reductive elimination of the final product. wikipedia.org
Alternative Catalysts : Research into more sustainable and cost-effective catalysts has explored the use of other transition metals. Cobalt-based catalysts, for example, have been developed as an air- and water-stable alternative for the synthesis of alkoxysilanes under mild conditions. csic.esmdpi.com
Modern chemical synthesis places a strong emphasis on environmental impact and sustainability. zmsilane.com The production of organosilanes like this compound is evolving to incorporate green chemistry principles.
A key development is the move away from chlorosilane precursors. The traditional Müller-Rochow direct process often produces chlorosilanes, which in turn generate harmful hydrogen chloride (HCl) byproducts during subsequent processing. mdpi.com The use of alkoxysilanes, such as methyldiethoxysilane, in hydrosilylation represents a greener alternative as the primary byproduct is an alcohol, which is less corrosive and hazardous. csic.esmdpi.com
Furthermore, the development of catalysts based on earth-abundant metals like cobalt and the use of efficient, low-waste processes like flow chemistry contribute to a more sustainable production cycle. csic.essci-hub.se The organocatalytic oxidation of organosilanes to silanols using green oxidants like hydrogen peroxide is another area of research aimed at reducing the environmental footprint of silane chemistry. acs.org
Hydrolysis and Condensation Mechanisms of Ethoxysilane (B94302) Groups
The utility of this compound as a surface modifying agent is predicated on the reactivity of its ethoxysilane groups. These groups undergo a two-step process of hydrolysis and condensation to form a stable, cross-linked siloxane network. zmsilane.com
First, the ethoxy groups (-OC₂H₅) react with water in a hydrolysis reaction, where they are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates. gelest.comgelest.com The byproduct of this reaction is ethanol (B145695). amazonaws.com Following hydrolysis, these silanol groups undergo condensation with other silanol groups (or with hydroxyl groups on a substrate), eliminating a molecule of water to form stable silicon-oxygen-silicon (siloxane) bonds. gelest.comresearchgate.net While often described sequentially, these reactions can occur simultaneously once hydrolysis has begun. gelest.com
The rate of hydrolysis for this compound is a critical factor in its application. The compound is characterized as reacting slowly with water and moisture. gelest.comgelest.comresearchgate.net The kinetics of this reaction are significantly influenced by steric effects. The presence of a relatively large n-octyl group and two ethoxy groups creates steric hindrance around the central silicon atom, which impedes the approach of water molecules. hydrophobe.org
This steric blocking effect reduces the rate of both hydrolysis and subsequent condensation. hydrophobe.org Studies comparing a series of alkoxysilanes have shown that this compound has a lower reactivity compared to silanes with smaller alkyl or alkoxy groups. For instance, it is significantly less reactive than its methoxy-functionalized counterpart, n-octylmethyldimethoxysilane, highlighting that steric hindrance from the larger ethoxy group prevails over other factors. hydrophobe.org
The table below, based on data from reactivity studies on inert substrates, illustrates the impact of steric hindrance on the polymerization (condensation) of various silanes. A higher mass return indicates a larger amount of unreacted monomer, signifying lower reactivity.
| Compound | Functional Groups | Mass Return on Inert Substrate (%) | Inferred Reactivity |
| Dimethyldimethoxysilane | Methyl, Methoxy (B1213986) | Low (not specified) | High |
| n-Octylmethyldimethoxysilane | n-Octyl, Methyl, Methoxy | Moderate (not specified) | Moderate |
| This compound | n-Octyl, Methyl, Ethoxy | ≥ 81% | Low hydrophobe.org |
This data indicates that a significant portion of this compound remains as an unreacted monomer under conditions where other silanes polymerize more completely, underscoring its lower reactivity due to steric hindrance. hydrophobe.org
The kinetics of silane hydrolysis are highly dependent on the pH of the aqueous solution. researchgate.net Both acidic and alkaline conditions catalyze the reaction, while the rate is at its minimum in the neutral pH range (around pH 7). researchgate.netsemanticscholar.org
Acidic Conditions (pH < 7) : Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of the alkoxy group, making it a better leaving group (ethanol). This facilitates a nucleophilic attack on the silicon atom by water. The hydrolysis rate is generally faster at low pH values, with optimal rates for many silanes observed around pH 4-5. researchgate.netgoogle.com
Alkaline Conditions (pH > 7) : In alkaline solutions, the reaction proceeds via nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻). While hydrolysis occurs, the rate of condensation is significantly accelerated at higher pH values. researchgate.netsemanticscholar.org
Summary of pH Influence on Silane Reactions
| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Mechanism |
| Acidic (e.g., pH 2-5) | Fast | Slow to Moderate | Electrophilic attack on a protonated silane. researchgate.netsemanticscholar.org |
| Neutral (e.g., pH 6-8) | Very Slow | Very Slow | Uncatalyzed reaction. researchgate.netsemanticscholar.org |
| Alkaline (e.g., pH > 9) | Moderate to Fast | Fast | Nucleophilic attack by OH⁻ on the silicon atom. researchgate.netsemanticscholar.org |
Kinetics of Hydrolysis for this compound
Temperature Effects on Hydrolysis Reaction Progression
Temperature plays a critical role in the kinetics of the hydrolysis reaction. An increase in temperature generally accelerates the rate of hydrolysis. researchgate.netmdpi.comnih.govfrontiersin.org This is consistent with the Arrhenius equation, which states that reaction rates increase with temperature due to the higher kinetic energy of the reacting molecules. For alkoxysilanes, elevating the temperature provides the necessary activation energy to facilitate the cleavage of the Si-O-C bond.
Studies have shown that for various hydrolysis reactions, a rise in temperature leads to a significant increase in the reaction rate. For instance, the rate of hydrolysis of some compounds can increase by several orders of magnitude with a temperature increase from 25°C to 100°C. nih.gov In the context of silane hydrolysis, one study reported that the reaction rate was more than six times higher when the temperature was increased from 20°C to 50°C. researchgate.net This acceleration is due to the increased frequency and energy of collisions between the silane and water molecules. The table below illustrates the general effect of temperature on hydrolysis rates.
| Temperature (°C) | Relative Hydrolysis Rate |
| 20 | 1x |
| 30 | 2x |
| 40 | 4x |
| 50 | 6.5x |
This table provides a generalized representation of the effect of temperature on the hydrolysis rate of alkoxysilanes based on available literature.
Solvent System Impact on Ethoxy Group Hydrolysis
The choice of solvent significantly influences the hydrolysis of ethoxy groups. While water is a necessary reactant, the hydrolysis of alkoxysilanes is often carried out in a co-solvent, such as an alcohol, to ensure miscibility of the reactants. researchgate.net The nature of the organic solvent can affect the reaction rate through various interactions, including hydrogen bonding and "hydrophobic interactions". researchgate.net
Different organic solvents can lead to different hydrolysis rates. researchgate.net For example, solvents with a high capacity for hydrogen bonding can interact with water molecules, potentially affecting their availability and reactivity towards the silane. The polarity of the solvent also plays a role; more polar solvents may better stabilize charged transition states that can form during the hydrolysis mechanism, thereby accelerating the reaction. frontiersin.org In alkaline conditions, solvents with a high hydrogen bond donating ability have been observed to facilitate the formation of smaller silica (B1680970) nanoparticles, indicating an influence on the subsequent condensation reactions as well. researchgate.net
Pathways of Silanol Condensation and Oligomerization
Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.com This process leads to the formation of dimers, oligomers, and eventually polymers, with the simultaneous elimination of water. uni-saarland.descispace.com
Intermolecular Condensation Dynamics
Intermolecular condensation occurs between two separate silanol molecules. This can happen between two hydrolyzed this compound molecules or between a hydrolyzed silane and a silanol group on a substrate. gelest.comgelest.comresearchgate.net This reaction is a key step in the formation of larger oligomeric and polymeric structures. The probability of intermolecular condensation is high when there is a high concentration of silanols in the reaction mixture. hydrophobe.org
The general reaction for intermolecular condensation is: 2 R-Si(CH3)(OH)2 → (HO)(CH3)R-Si-O-Si-R(CH3)(OH) + H2O
This process can continue, leading to the growth of linear or branched polysiloxane chains.
Intramolecular Condensation and Cyclization Phenomena
Intramolecular condensation occurs when silanol groups within the same molecule react to form a cyclic siloxane. This is particularly relevant for di- and trifunctional silanes after hydrolysis. For a molecule like this compound, once both ethoxy groups are hydrolyzed to form a di-silanol, the two hydroxyl groups on the same silicon atom are generally not stable and will readily condense with other silanols. However, if oligomers are formed, intramolecular cyclization can become a significant reaction pathway. dtic.mil Studies on similar systems have shown that the formation of small cyclic species can be a fast and competing process to linear chain extension. dtic.mil The tendency to form cycles is influenced by the chain length and flexibility of the oligomeric precursor.
Influence of Alkyl Chain Length and Steric Hindrance on Reactivity
The structure of the alkyl group on the silicon atom significantly impacts the reactivity of the silane. hydrophobe.org
The long n-octyl chain in this compound introduces considerable steric hindrance around the silicon center. hydrophobe.orgyoutube.comwikipedia.orgyoutube.com Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In this case, the bulky octyl group physically obstructs the approach of the nucleophile (water or a silanol group) to the silicon atom. hydrophobe.orgyoutube.com This steric hindrance reduces the rates of both hydrolysis and condensation reactions compared to silanes with smaller alkyl groups, such as methyl or ethyl groups. hydrophobe.org
Research comparing silanes with different alkyl chain lengths has demonstrated this effect. For example, replacing a methyl group with an octyl group leads to a much lower reactivity. hydrophobe.org While methyl-functionalized silanes hydrolyze and polymerize rapidly, this compound reacts much more slowly under the same conditions. hydrophobe.org This slower reaction rate is advantageous in some applications as it allows for better control over the condensation process and can lead to more ordered structures on a substrate. hydrophobe.org The length of the alkyl chain is also crucial for the properties of the final material, with longer chains like octyl groups being essential for creating highly hydrophobic surfaces. d-nb.inforesearchgate.netmdpi.com
The following table summarizes the relative reactivity of different silanes, highlighting the effect of steric hindrance.
| Silane | Functional Groups | Relative Reactivity |
| Dimethyldimethoxysilane | Two methyl, two methoxy | Very Fast |
| Dimethyldiethoxysilane | Two methyl, two ethoxy | Fast |
| n-Octylmethyldimethoxysilane | One n-octyl, one methyl, two methoxy | Slow |
| This compound | One n-octyl, one methyl, two ethoxy | Very Slow |
This table is a qualitative comparison based on the principle that larger alkyl and alkoxy groups decrease reactivity due to steric hindrance. hydrophobe.org
Polymerization Mechanisms Involving this compound
The polymerization of this compound proceeds through a step-reaction (condensation) mechanism. uomustansiriyah.edu.iq This process involves the sequential reaction of monomeric units to form dimers, then trimers, and so on, until long polymer chains or cross-linked networks are formed. The fundamental steps of this polymerization are the hydrolysis and condensation reactions described previously.
Ring-Opening Polymerization Initiated by this compound Derivatives
While direct initiation of ring-opening polymerization (ROP) by this compound itself is not a common pathway, its derivatives can be synthesized to act as initiators. The fundamental principle involves the modification of the this compound molecule to incorporate a functional group capable of initiating the polymerization of cyclic monomers like lactones, lactides, and cyclic siloxanes.
For instance, a derivative of this compound could be synthesized to possess a terminal hydroxyl or amino group. These functional groups can then initiate the ROP of cyclic esters. The initiation step typically involves the nucleophilic attack of the hydroxyl or amino group on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a propagating species. The this compound moiety would thus be incorporated at the beginning of the resulting polymer chain.
The general mechanism for the initiation of ROP of a cyclic ester (e.g., ε-caprolactone) by a hydroxyl-functionalized this compound derivative can be described as follows:
Table 1: General Reaction Scheme for ROP Initiation by a Hydroxyl-Functionalized this compound Derivative
| Step | Description |
| 1. Activation | The hydroxyl group of the this compound derivative is activated, often by a catalyst. |
| 2. Nucleophilic Attack | The activated hydroxyl group attacks the electrophilic carbonyl carbon of the cyclic monomer. |
| 3. Ring-Opening | The ring of the monomer opens, forming a linear ester with a terminal hydroxyl group. |
| 4. Propagation | The newly formed hydroxyl group can then attack another monomer, propagating the polymer chain. |
The resulting polymer would possess a long aliphatic octyl chain and a silyl (B83357) group at one end, which could impart specific surface properties or allow for further reactions. The use of such a functionalized silane as an initiator allows for the synthesis of well-defined block copolymers with a polysiloxane or functionalized segment.
Although specific studies detailing the synthesis and use of this compound derivatives as ROP initiators are not abundant in publicly available literature, the principles of ROP using functionalized silanes are well-established psu.edumdpi.comrsc.orgmdpi.com. The reactivity and effectiveness of such an initiator would be influenced by factors such as the nature of the cyclic monomer, the type of catalyst used, and the reaction conditions psu.edumdpi.com.
Role of this compound in Addition Polymerization Processes
In addition polymerization, which typically involves the polymerization of monomers with carbon-carbon double bonds, this compound does not act as a monomer or a direct initiator. However, it can play a significant role as a chain transfer agent or as a surface modifier for fillers incorporated into the polymer matrix.
As a chain transfer agent , this compound can be used to control the molecular weight of the resulting polymer. During radical polymerization, the growing polymer radical can abstract a hydrogen atom from the silane, terminating the growth of that particular chain and creating a new radical on the silane which can then initiate a new polymer chain wikipedia.orgresearchgate.netgoogle.com. The effectiveness of an alkylalkoxysilane as a chain transfer agent depends on the lability of the Si-H bond, which is not present in this compound. However, chain transfer can also occur through the abstraction of a hydrogen from the alkyl chain, although this is generally less efficient wikipedia.org. The use of silanes as chain transfer agents has been demonstrated with palladium diimine complexes, leading to a reduction in the molecular weight of polyethylene (B3416737) researchgate.net.
Table 2: Potential Role of this compound in Addition Polymerization
| Role | Mechanism | Effect on Polymer |
| Chain Transfer Agent | Abstraction of a hydrogen atom from the octyl group by a growing polymer radical. | Reduction of average polymer molecular weight. |
| Surface Modifier | Pre-treatment of inorganic fillers to improve their dispersion and interfacial adhesion with the polymer matrix. | Enhanced mechanical properties and durability of the composite material. |
As a surface modifier , this compound is used to treat inorganic fillers (e.g., silica, glass fibers) before their incorporation into a polymer matrix during addition polymerization scirp.orgresearchgate.net. The ethoxy groups of the silane can hydrolyze to form silanol groups, which then condense with the hydroxyl groups on the surface of the filler, forming stable covalent bonds. The long octyl chain of the silane then provides a hydrophobic, organophilic surface on the filler, improving its compatibility and dispersion within the nonpolar polymer matrix scirp.org. This enhanced interfacial adhesion leads to composite materials with improved mechanical properties, such as tensile strength and modulus scirp.orgresearchgate.net.
Condensation Polymerization in Hybrid System Formation
This compound is a key component in the formation of organic-inorganic hybrid materials through condensation polymerization, most notably via the sol-gel process researchgate.netnih.govgoogle.comnih.govnih.govias.ac.inmdpi.comjksus.org. The sol-gel process involves the hydrolysis of the alkoxide groups (ethoxy groups in this case) to form reactive silanol (Si-OH) groups, followed by their condensation to form a stable three-dimensional siloxane (Si-O-Si) network google.comnih.govjustia.com.
Hydrolysis: CH₃(CH₂)₇Si(CH₃)(OC₂H₅)₂ + 2H₂O → CH₃(CH₂)₇Si(CH₃)(OH)₂ + 2C₂H₅OH
Condensation: 2CH₃(CH₂)₇Si(CH₃)(OH)₂ → [CH₃(CH₂)₇Si(CH₃)O]₂ + 2H₂O
In the context of hybrid systems, this compound can be co-condensed with other metal alkoxides (e.g., tetraethoxysilane, TEOS) or with organic polymers containing reactive groups. The presence of the long, non-hydrolyzable octyl group imparts hydrophobicity and flexibility to the resulting hybrid material mdpi.com.
For example, in the formation of polyurethane-siloxane hybrids, this compound can be incorporated into the polyurethane network. The ethoxy groups of the silane can react with hydroxyl groups present in the polyurethane backbone or with atmospheric moisture to form a cross-linked siloxane network within the polyurethane matrix nih.govnih.govbg.ac.rsgoogle.com. This results in a material with the combined properties of both the organic polymer (flexibility, toughness) and the inorganic siloxane (thermal stability, hydrophobicity).
Table 3: Research Findings on Silane Condensation in Hybrid Systems
| Hybrid System | Role of Alkoxysilane | Resulting Properties | Reference |
| Epoxy-Silica Hybrids | Formation of a denser siloxane network when using amine silane coupling agents. | Increased glass transition temperature and improved mechanical properties. | researchgate.net |
| Polyurethane-Siloxane Networks | Formation of a cross-linked siloxane network within the polyurethane matrix. | Improved thermal stability, hydrophobicity, and mechanical strength. | nih.govnih.gov |
| Organic-Inorganic Hybrid Coatings | Formation of a siloxane network that provides a protective, hydrophobic layer. | Enhanced wear resistance and barrier properties. | mdpi.com |
Cross-linking Reactions and Network Formation via this compound
The ability of this compound to undergo hydrolysis and condensation reactions makes it an effective cross-linking agent for various polymer systems, leading to the formation of stable three-dimensional networks specialchem.comgoogle.comrsc.org. The cross-linking process generally involves the reaction of the silanol groups, formed from the hydrolysis of the ethoxy groups, with each other or with reactive groups on polymer chains.
The density and properties of the resulting network can be controlled by factors such as the concentration of the silane, the water/silane ratio, the pH of the system, and the presence of catalysts google.com. The formation of a siloxane network (Si-O-Si) imparts several desirable properties to the material, including increased thermal stability, improved mechanical strength, and enhanced resistance to chemicals and weathering mdpi.comspecialchem.com.
The formation of these networks is fundamental to the performance of many silicone-based materials. For instance, in room-temperature-vulcanizing (RTV) silicone sealants, alkoxysilanes cross-link through exposure to atmospheric moisture, forming a durable and flexible rubbery network. While specific studies on this compound in this exact application are not prevalent, the underlying chemical principles are the same for this class of compounds google.com. The cross-linking reaction results in a covalently bound siloxane network that provides structural integrity to the final material umich.edu.
Advanced Materials Engineering with N Octylmethyldiethoxysilane
Surface Functionalization and Modification Methodologies
Surface functionalization with N-Octylmethyldiethoxysilane primarily involves leveraging the reactivity of its silicon-alkoxy bonds with hydroxylated surfaces to create covalently attached, self-organized molecular layers. These methodologies are foundational for engineering surfaces with specific hydrophobic and oleophobic properties.
The fabrication of Self-Assembled Monolayers (SAMs) is a primary technique for modifying surfaces with this compound. This process involves the spontaneous organization of the silane (B1218182) molecules from a solution or vapor phase onto a substrate to form a well-ordered, single-molecule-thick layer. The formation of these robust monolayers is driven by the covalent bonding between the silane headgroup and the substrate. mpg.de
The general mechanism for SAM formation involves two key steps:
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with trace amounts of water to form reactive silanol (B1196071) groups (Si-OH).
Condensation: These silanol groups then react with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Lateral condensation between adjacent silane molecules can also occur, creating a cross-linked network that enhances the stability of the monolayer. mpg.de
The formation of high-quality SAMs using this compound is critically dependent on the choice of substrate. The primary requirement is a surface populated with hydroxyl (-OH) groups, which are necessary for the covalent anchoring of the silane molecules. mpg.deillinois.edu
Commonly used substrates include:
Silicon Wafers: Silicon with its native oxide layer (SiOx) is an ideal substrate due to its smooth surface and high density of hydroxyl groups. nih.gov
Glass and Quartz: These silica-based materials are naturally rich in surface hydroxyl groups.
Mica: Freshly cleaved mica can be treated to present a hydroxylated surface suitable for silanization. illinois.edu
Metal Oxides: Surfaces such as aluminum oxide (Al2O3) and titanium dioxide (TiO2) also possess surface hydroxyls and are compatible with SAM formation. illinois.edunih.gov
Prior to silanization, substrates typically undergo a rigorous cleaning and activation process to remove organic contaminants and maximize the density of surface hydroxyl groups. A common method involves treatment with a "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide) to create a fully hydrophilic and reactive surface. nih.gov
The functional properties of a SAM are determined by its density, order, and the orientation of the constituent molecules. For this compound, controlling these parameters is essential for achieving desired surface characteristics like hydrophobicity. The process of SAM formation is often a two-step kinetic process: an initial, rapid attachment of molecules to the surface, followed by a slower rearrangement and re-orientation phase. researchgate.net
Initially, the octyl chains may lie flat on the surface. Over time, as more molecules attach, steric interactions cause the chains to reorient into a more upright, densely packed configuration. researchgate.net This transition from a "lying-down" to a "standing-up" geometry is crucial for forming a high-density, well-ordered monolayer. mpg.de
Factors influencing monolayer density and orientation include:
Reaction Time: Surface coverage increases with time, allowing for the gradual re-orientation and ordering of the alkyl chains. Kinetic studies have shown that the formation of an octyl SAM can be a relatively fast process, completing within hours. researchgate.net
Solvent: The choice of an anhydrous organic solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which can lead to the formation of aggregates on the surface. nih.govresearchgate.net
Concentration: The concentration of the silane in the solution can affect the rate of monolayer formation and its final density.
Temperature and Humidity: These ambient conditions must be strictly controlled, as excess water can disrupt the formation of a uniform monolayer. nih.gov
The following table summarizes the typical evolution of surface properties during the formation of an alkylsilane SAM over time, based on kinetic studies of similar short-chain silanes.
| Reaction Time | Surface Coverage | Molecular Orientation | Water Contact Angle (WCA) |
| Short (minutes) | Partial, island formation | Disordered, "lying-down" | Intermediate |
| Medium (tens of minutes) | Nearing full coverage | Transitioning | Increasing |
| Long (hours) | Complete monolayer | Ordered, "standing-up" | Maximum, stable |
This is an interactive data table based on generalized findings for short-chain alkylsilane SAM formation. researchgate.net
The primary application of this compound in materials engineering is to impart hydrophobicity (water repellency) and, to some extent, oleophobicity (oil repellency) to surfaces. The nonpolar, eight-carbon alkyl chain of the molecule lowers the surface energy of the substrate, which is the fundamental principle behind this modification.
While a flat surface coated with an this compound SAM can achieve a high contact angle for water, reaching a state of superhydrophobicity (contact angle > 150° and low roll-off angle) requires a combination of low surface energy and specific surface topography. mpg.de This is achieved by creating a hierarchical micro- and nanostructure on the substrate before or during the silanization process. nih.gov
This dual-scale roughness creates a composite surface where air can be trapped within the micro- and nanostructures beneath a water droplet. mpg.de The water droplet then rests on a combination of solid peaks and trapped air pockets, significantly reducing the contact area between the liquid and the solid surface. This state, known as the Cassie-Baxter state, is responsible for the extreme water repellency observed on superhydrophobic surfaces. mpg.deresearchgate.net
Methods for creating these structures include:
Sol-Gel Processes: Incorporating nanoparticles (e.g., silica) into a sol-gel coating that is subsequently functionalized with the silane. nih.gov
Etching: Chemical or plasma etching of the substrate to create a rough topography.
Deposition Techniques: Layer-by-layer deposition or electrochemical deposition to build up a structured surface. nih.gov
The wetting behavior of a liquid on a surface modified with this compound can be described by established theoretical models that relate the contact angle to surface energy and roughness.
Wenzel Model: This model describes the wetting of a rough surface where the liquid completely penetrates the surface asperities. In this state, the surface roughness enhances the inherent wettability of the material. The Wenzel equation is:
cos θ* = r cos θ Where θ* is the apparent contact angle, r is the roughness ratio (the ratio of the actual surface area to the projected area), and θ is the Young's contact angle on a smooth surface of the same material. In the Wenzel state, a hydrophobic surface (θ > 90°) becomes more hydrophobic, but often exhibits high contact angle hysteresis or "stickiness". researchgate.net
Cassie-Baxter Model: This model applies to superhydrophobic surfaces where air is trapped within the surface roughness, creating a composite interface. The Cassie-Baxter equation is:
cos θ* = f (cos θ + 1) - 1 Where f is the fraction of the solid surface in contact with the liquid. Because f is less than 1, the apparent contact angle θ* can be significantly higher than the intrinsic contact angle θ, leading to superhydrophobicity and low sliding angles. researchgate.net
The transition between the Wenzel and Cassie-Baxter states can be influenced by factors such as droplet impact pressure, vibration, and temperature. mpg.deresearchgate.net The design of robust superhydrophobic surfaces often focuses on creating microstructures that favor the stable formation of the Cassie-Baxter state. mpg.de
The table below compares the key characteristics of the Wenzel and Cassie-Baxter wetting states.
| Feature | Wenzel State | Cassie-Baxter State |
| Liquid-Surface Interface | Liquid fully penetrates the rough structure | Liquid sits (B43327) on top of the structure, trapping air |
| Contact Area | Large | Small |
| Adhesion / Hysteresis | High ("sticky") | Low ("slippery") |
| Applicability | Moderately rough surfaces | Hierarchical micro/nanostructured surfaces |
This is an interactive data table comparing theoretical wetting models. researchgate.net
Surface Hydrophobization and Oleophobization Strategies
Integration of this compound in Hybrid Organic-Inorganic Materials
This compound is a key organosilane precursor used in the creation of advanced hybrid materials. These materials synergistically combine the properties of both organic and inorganic components at the nanoscale. The methyldiethoxysilane group provides an inorganic silica (B1680970) (Si-O-Si) network after processing, offering rigidity and thermal stability. Simultaneously, the covalently bonded n-octyl group introduces organic characteristics, such as hydrophobicity and flexibility. This dual nature allows for the precise engineering of materials with tailored properties for specialized applications.
The sol-gel process is a versatile wet-chemistry technique for synthesizing hybrid materials from molecular precursors like this compound. ias.ac.in The process involves two primary reactions: the hydrolysis of the ethoxy groups (-OEt) in the presence of water to form reactive silanol groups (Si-OH), followed by the condensation of these silanols to form a stable, three-dimensional siloxane (Si-O-Si) network. sol-gel.net The presence of the non-hydrolyzable n-octyl group ensures that organic functionality is chemically integrated into the final inorganic matrix, resulting in a true organic-inorganic hybrid material. ias.ac.in
The final morphology and properties of materials derived from this compound are highly dependent on the parameters of the sol-gel process. unitbv.ro By carefully controlling factors such as pH, water-to-silane ratio, catalyst, and temperature, it is possible to tune the structure of the resulting material from dense films to highly porous networks. unitbv.ronih.gov
For instance, the pH of the reaction medium significantly influences the rates of hydrolysis and condensation. wjaets.com Acidic conditions tend to promote hydrolysis, leading to weakly branched polymers that form dense, microporous gels upon drying. unitbv.ro Conversely, basic conditions accelerate the condensation reaction, favoring the formation of larger, more highly branched clusters that result in mesoporous materials with larger pore sizes. unitbv.ro
The table below summarizes the influence of key sol-gel parameters on the morphology of the resulting hybrid material.
| Parameter | Effect on Reaction | Resulting Morphology |
| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation reactions. wjaets.com | Acidic (e.g., HCl): Promotes hydrolysis, leading to linear or weakly branched polymers and dense, microporous structures. Basic (e.g., NH₄OH): Promotes condensation, leading to highly branched clusters and porous, particulate gels (mesoporous). unitbv.ro |
| Water/Silane Ratio (H₂O/Si) | Affects the extent of the hydrolysis reaction. | Low Ratio: Incomplete hydrolysis, resulting in a more organic, flexible network with residual alkoxy groups. High Ratio: Complete hydrolysis, leading to a more cross-linked, rigid, and brittle inorganic network. |
| Temperature | Influences the rates of both hydrolysis and condensation. | Higher Temperature: Increases reaction rates, potentially leading to faster gelation and larger particle or pore sizes. nih.gov |
| Solvent | Affects precursor solubility and influences evaporation rates during drying. | The choice of solvent can impact the final porosity and surface area of the dried gel (xerogel). |
The sol-gel method enables the synthesis of nanostructured hybrid materials where organic and inorganic phases are intermingled on a molecular level. ias.ac.in When this compound is used as a precursor, often in combination with other alkoxides like tetraethoxysilane (TEOS), a hybrid nanocomposite is formed. mdpi.com
In this structure, the hydrolysis and condensation of the ethoxy groups create a rigid silica network, while the chemically bonded, non-polar n-octyl chains self-assemble into organic, hydrophobic nanodomains. This process allows for the creation of materials with unique properties, such as enhanced hydrophobicity for superhydrophobic coatings. The long alkyl chain of the this compound induces a steric effect that can influence the formation of silica nanoparticles, resulting in a hierarchical, raspberry-like morphology that contributes to superhydrophobicity. mdpi.com This nanoscale integration of distinct chemical functionalities is a hallmark of sol-gel synthesis with organosilanes.
This compound serves as a versatile coupling agent, acting as a molecular bridge to improve the interfacial adhesion between inorganic fillers (e.g., glass, metals, ceramics) and organic polymer matrices. innospk.comshinetsusilicone-global.com These bifunctional molecules contain two different types of reactive groups: the hydrolyzable diethoxy groups, which bond with the inorganic substrate, and the organofunctional octyl group, which is compatible with the organic polymer. shinetsusilicone-global.comnih.gov This dual reactivity allows it to form a durable link at the interface, significantly enhancing the performance and longevity of the composite material. nbinno.com
The mechanism by which this compound enhances interfacial adhesion is a multi-step process that creates a strong, stable bond between dissimilar materials. mdpi.com
Hydrolysis: In the presence of water, the two ethoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups can condense with hydroxyl groups present on the surface of an inorganic filler or substrate (like silica or metal oxides), forming strong, covalent Si-O-Inorganic bonds. mdpi.com This reaction anchors the silane molecule to the inorganic surface.
Interfacial Interaction: The outward-facing, non-polar n-octyl group penetrates and entangles with the molecular chains of the organic polymer matrix. This interaction occurs through van der Waals forces and physical interdiffusion, creating a strong, hydrophobic interface that improves stress transfer and reduces moisture ingress at the bond line. nih.govrsc.org
This molecular-level bridging effectively couples the inorganic and organic phases, transforming a weak physical interface into a robust, covalently bonded one. zenodo.org
The effectiveness of a silane coupling agent is highly dependent on the chemical compatibility between its organofunctional group and the polymer matrix. researchgate.net The long, non-polar, aliphatic n-octyl chain of this compound makes it particularly compatible with non-polar thermoplastic and thermoset polymers. The hydrophobic nature of the octyl group ensures favorable interaction with polymers that lack polar functional groups, promoting better wetting and dispersion of inorganic fillers within the matrix.
The table below outlines the compatibility of this compound with various polymer families.
| Polymer Matrix Type | Compatibility Level | Rationale for Compatibility |
| Polyolefins (e.g., Polyethylene (B3416737), Polypropylene) | High | The non-polar octyl chain has a strong affinity for the non-polar hydrocarbon backbone of polyolefins, leading to excellent physical interaction and entanglement. |
| Rubbers (e.g., Natural Rubber, EPDM) | High | The flexible alkyl chain is compatible with the elastomeric matrix, improving filler dispersion and mechanical properties in silica-filled rubber compounds. nbinno.com |
| Polyesters (e.g., PET, PBT) | Moderate | While polyesters have some polarity, the long hydrophobic octyl group can still provide significant adhesion, particularly in mineral-filled composites. |
| Epoxies | Moderate | Adhesion is primarily through physical interaction rather than chemical reaction, as the octyl group is non-reactive with the epoxy ring. It is often used to impart hydrophobicity. |
| Polyethersulfone (PES) | Moderate | Good interaction can be achieved, as the silane can improve the dispersion of inorganic fillers like MCM-41 within the PES matrix, although polar interactions may be weaker. researchgate.net |
Development of Siloxane-Based Polymer Networks
Siloxane-based polymer networks are prized for their unique combination of properties, including thermal stability, chemical inertness, and low surface energy. The incorporation of this compound into these networks is achieved through sol-gel processes, primarily involving hydrolysis and condensation reactions.
The two ethoxy groups on the silicon atom of this compound can undergo hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with other silanol groups from adjacent molecules or other silane precursors to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the polymer network. Due to having only two reactive sites, this compound typically acts as a chain extender or a component that modifies the network structure rather than forming a highly cross-linked network on its own. Its inclusion can be used to control the flexibility and hydrophobicity of the final material. The long octyl group introduces steric hindrance and reduces the cross-linking density, which can enhance the elasticity and modify the surface properties of the resulting polymer.
Thin Film and Coating Deposition Techniques Utilizing this compound
This compound is an ideal precursor for creating thin films and coatings due to its ability to form strong covalent bonds with hydroxylated surfaces (like glass, silicon wafers, and metal oxides) and to self-assemble into organized layers. Various deposition techniques are employed to harness these properties for surface modification.
The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered monomolecular or multilayered films with precise control over thickness and molecular arrangement. arxiv.org The amphiphilic nature of this compound, with its hydrophilic methyldiethoxysilane head and hydrophobic octyl tail, makes it suitable for forming stable monolayers at the air-water interface.
The fabrication process involves spreading a solution of this compound onto a water subphase. As the solvent evaporates, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air. Mechanical barriers are then used to compress this monolayer to a desired surface pressure, promoting a densely packed, organized state. The film is subsequently transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the monolayer. mdpi.com
While specific studies on this compound are not prevalent, research on the similar compound Octyltriethoxysilane (C8TES) provides valuable insights. For C8TES, high-quality LB films have been prepared with a high transfer ratio of approximately 0.99 at a deposition pressure of 11 mN/m. ulakbim.gov.trresearchgate.net Characterization of such films using techniques like atomic force microscopy (AFM) reveals uniform surfaces, while contact angle measurements confirm their hydrophobic nature. researchgate.netresearchgate.net For a C8TES film, a water contact angle of 93.17° was achieved, indicating significant hydrophobicity. ulakbim.gov.trresearchgate.net
Table 1: Langmuir-Blodgett Film Deposition Parameters for a Similar Alkylsilane (Octyltriethoxysilane)
| Parameter | Value | Source |
|---|---|---|
| Deposition Surface Pressure | 11 mN/m | ulakbim.gov.trresearchgate.net |
| Transfer Ratio | ~0.99 | ulakbim.gov.trresearchgate.net |
| Resulting Water Contact Angle | 93.17° | ulakbim.gov.trresearchgate.net |
This data for Octyltriethoxysilane illustrates typical parameters and resulting properties for LB films made from similar short-chain alkylalkoxysilanes.
Chemical Vapor Deposition (CVD) is a powerful technique for producing uniform, conformal, and highly adherent thin films from the gas phase. gelest.com For silane precursors like this compound, the process involves volatilizing the liquid compound and introducing the vapor into a reaction chamber containing the substrate. website-files.com The substrate is typically heated, providing the thermal energy needed to induce a reaction between the silane and the surface, often leading to the formation of a covalently bonded polysiloxane film.
The key advantages of CVD for silane deposition include high reproducibility and the avoidance of solvent-related contamination or complications that can arise in liquid-phase depositions. website-files.com The process favors the formation of a monolayer under dry, aprotic conditions. gelest.com The reaction chamber is usually under vacuum to facilitate vaporization and prevent unwanted reactions with atmospheric components. website-files.com Plasma enhancement can also be used (PECVD) to activate the precursor molecules at lower temperatures, which is beneficial for temperature-sensitive substrates. website-files.com
Solution-based methods are widely used for their simplicity, low cost, and scalability. researchgate.net These techniques involve dissolving this compound in a suitable organic solvent, applying the solution to a substrate, and then allowing the solvent to evaporate, leaving behind a thin film.
Dip-coating: In this method, a substrate is immersed in the silane solution and then withdrawn at a constant, controlled speed. researchgate.net The thickness of the resulting film is primarily determined by the withdrawal speed, the viscosity of the solution, and the solvent evaporation rate. sdicompany.com Slower withdrawal speeds generally result in thinner coatings. researchgate.net
Spin-coating: This technique involves dispensing a small amount of the silane solution onto the center of a substrate, which is then rotated at high speed. researchgate.net Centrifugal force spreads the solution evenly across the surface, and excess solution is flung off. The final film thickness is largely dependent on the spin speed and the solution's viscosity; higher speeds lead to thinner films. researchgate.net
For both methods, subsequent curing, often involving heat, may be necessary to promote the condensation of silanol groups and enhance the covalent bonding of the film to the substrate and improve its durability.
Achieving precise control over film thickness and uniformity is critical for many applications. This is accomplished by carefully managing several key process parameters across all deposition techniques.
Precursor Concentration: In solution-based methods, diluting the silane solution is a primary way to decrease the deposition rate and achieve thinner films. researchgate.net
Deposition Speed: As noted, withdrawal speed in dip-coating and rotational speed in spin-coating are directly manipulated to control film thickness. sdicompany.com
Reaction/Deposition Time: In CVD and solution methods, reducing the exposure time of the substrate to the precursor can limit film growth, which is useful for forming monolayers. researchgate.netmdpi.com
Temperature: Temperature affects reaction kinetics, solvent evaporation rates, and precursor vapor pressure. sdicompany.com Lowering the temperature can slow down reaction kinetics, potentially leading to thinner and more ordered films. researchgate.net
Atmospheric Conditions: The presence of water is crucial for the hydrolysis of the ethoxy groups. Controlling the humidity during deposition and curing is essential for achieving reproducible results, as excess water can lead to uncontrolled polymerization in solution before deposition. researchgate.net
Substrate Preparation: A thoroughly cleaned and activated substrate surface (e.g., via plasma or piranha solution treatment) ensures a high density of reactive sites (like hydroxyl groups), promoting the formation of a uniform and well-adhered silane layer. researchgate.net
Table 2: Key Parameters for Controlling Silane Film Thickness
| Parameter | Effect on Film Thickness | Applicable Methods | Source |
|---|---|---|---|
| Precursor Concentration | Higher concentration generally leads to thicker films. | Dip-coating, Spin-coating | researchgate.net |
| Withdrawal/Spin Speed | Faster speed leads to thicker films (dip) or thinner films (spin). | Dip-coating, Spin-coating | sdicompany.comresearchgate.net |
| Solution Viscosity | Higher viscosity generally results in thicker films. | Dip-coating, Spin-coating | sdicompany.com |
| Temperature | Higher temperature can reduce viscosity, leading to thinner films. | Dip-coating, Spin-coating, CVD | sdicompany.com |
| Deposition Time | Longer time generally results in thicker films. | CVD, Dip-coating | researchgate.netmdpi.com |
Nanocomposite Development and Applications
Nanocomposites are materials that incorporate nanoscale particles into a matrix, such as a polymer, to achieve properties superior to the individual components. This compound plays a crucial role as a coupling agent or surface modifier in the development of these advanced materials. mdpi.com
The primary function of the silane is to improve the compatibility and adhesion between inorganic nanofillers (e.g., silica, metal oxides, graphene oxide) and an organic polymer matrix. mdpi.com The ethoxy groups of this compound can react with hydroxyl groups on the surface of the nanofiller, forming a strong covalent bond. This functionalization process replaces the typically hydrophilic surface of the filler with a layer of molecules whose outward-facing octyl groups are hydrophobic and organophilic.
This surface modification prevents the agglomeration of nanoparticles within the polymer matrix, leading to better dispersion and a more uniform composite material. mdpi.com The long octyl chain enhances compatibility with nonpolar polymer matrices, improving stress transfer from the polymer to the reinforcing filler. This leads to significant enhancements in the mechanical, thermal, and barrier properties of the resulting nanocomposite. researchgate.net These materials find applications in fields requiring durable and lightweight components, protective coatings, and advanced electronic packaging. mdpi.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octyltriethoxysilane |
| Silicon |
Dispersion of Nanoparticles in this compound Matrices
Achieving a uniform dispersion of nanoparticles within a matrix is a fundamental challenge in the fabrication of nanocomposites. The tendency of nanoparticles to agglomerate can lead to defects and a significant degradation of the desired material properties. The use of organosilanes like this compound is a key strategy to overcome this issue.
The octyl group of this compound provides a hydrophobic character, which can enhance the compatibility between the silane and various polymer matrices and organic solvents. When used to treat the surface of inorganic nanoparticles (such as silica or metal oxides), the diethoxysilyl group can form strong covalent bonds (Si-O-Si) with hydroxyl groups present on the nanoparticle surface. This process effectively coats the nanoparticles with a layer of organosilane, where the outward-facing octyl groups can sterically hinder the nanoparticles from approaching each other too closely, thus preventing agglomeration and promoting a stable dispersion.
While specific studies detailing the dispersion of various nanoparticles directly within a pure this compound matrix are not extensively documented in publicly available research, the principles of its use as a surface modifier are well-established for related alkyl-alkoxysilanes. For instance, studies on similar compounds like octyltriethoxysilane have demonstrated significant improvements in the dispersion of nanoparticles in various organic media. The effectiveness of dispersion can be influenced by factors such as the concentration of the silane, the reaction conditions (temperature and time), and the surface chemistry of the nanoparticles.
Table 1: Factors Influencing Nanoparticle Dispersion with Alkyl-Alkoxysilanes
| Factor | Influence on Dispersion | Research Findings with Related Silanes |
|---|---|---|
| Silane Concentration | Optimal concentration is crucial; too little results in incomplete surface coverage, while too much can lead to self-condensation and particle aggregation. | Studies on various alkylsilanes show that a monolayer or slightly more of surface coverage often yields the best dispersion. |
| Nanoparticle Type | The density of surface hydroxyl groups affects the grafting density of the silane. | Silica, titania, and alumina (B75360) nanoparticles have been successfully functionalized with alkylsilanes to improve dispersion. |
| Solvent/Matrix Polarity | The hydrophobic octyl chain improves compatibility with non-polar to medium-polarity organic matrices. | Enhanced dispersion of nanoparticles in polymers like polypropylene (B1209903) and epoxy resins has been reported with octyl-functionalized silanes. |
| Reaction Conditions | Temperature and catalyst presence can affect the rate and extent of the silanization reaction. | Controlled hydrolysis and condensation reactions are key to achieving a uniform surface coating. |
Impact of this compound on Nanocomposite Permselectivity
Permselectivity, the preferential transport of certain molecules or ions through a membrane, is a critical property in applications such as gas separation, water purification, and controlled release systems. The incorporation of functionalized nanoparticles into polymer membranes to create nanocomposites is a promising approach to enhance both permeability and selectivity.
This compound can influence the permselectivity of a nanocomposite membrane in several ways. By improving the dispersion of nanoparticles, it helps to eliminate non-selective voids at the polymer-nanoparticle interface that can arise from poor adhesion and particle agglomeration. The hydrophobic nature of the octyl chains can also alter the affinity of the membrane for different permeating species. For instance, in gas separation, a more hydrophobic membrane surface might favor the transport of non-polar gases.
While direct experimental data on the permselectivity of nanocomposites specifically containing this compound is limited in the available literature, research on membranes incorporating nanoparticles modified with other alkyl silanes provides valuable insights. For example, the modification of silica nanoparticles with alkylsilanes has been shown to tune the free volume and chain mobility of the surrounding polymer matrix, which in turn affects the diffusion and solubility of permeants, thereby altering the permselectivity.
Table 2: Potential Effects of this compound on Membrane Permselectivity
| Mechanism | Description | Expected Outcome |
|---|---|---|
| Improved Interfacial Compatibility | Enhanced adhesion between nanoparticles and the polymer matrix reduces defects and non-selective pathways. | Increased selectivity. |
| Alteration of Free Volume | The presence of the bulky octyl groups can disrupt polymer chain packing, potentially increasing the fractional free volume. | Increased permeability. |
| Modification of Surface Chemistry | The hydrophobic surface created by the octyl groups can change the sorption characteristics of the membrane for different permeants. | Altered selectivity based on the polarity of the permeating species. |
| Control of Nanoparticle Agglomeration | Uniform dispersion of nanoparticles creates a more consistent and predictable transport pathway through the membrane. | More reliable and reproducible permselective performance. |
Functional Nanocomposites for Specialized Applications
The functionalization of nanoparticles with this compound can lead to the development of nanocomposites with properties tailored for specialized applications. The hydrophobic and barrier properties imparted by this silane are of particular interest.
One area of application is in the development of protective coatings. Nanocomposites containing this compound-modified nanoparticles can exhibit enhanced hydrophobicity, leading to water-repellent and self-cleaning surfaces. The improved dispersion of nanoparticles can also contribute to better mechanical properties, such as scratch and abrasion resistance.
In the realm of biomedical materials, the ability to control surface properties is crucial. For instance, inorganic-organic hybrid nanoparticles formed from the hydrolysis and condensation of related compounds like n-octyltriethoxysilane have been investigated for the encapsulation and controlled release of hydrophobic molecules. nih.gov These nanoparticles can form micellar structures with a hydrophobic core capable of hosting drug molecules, while the outer silica network provides stability. nih.gov This suggests that nanocomposites based on this compound could be designed for similar drug delivery applications, where the hydrophobic nature of the silane would be advantageous for encapsulating and controlling the release of poorly water-soluble drugs.
Another potential application is in the field of advanced sensors. The modification of nanoparticle surfaces with this compound can alter their interaction with specific analytes, potentially enhancing the sensitivity and selectivity of sensor devices.
Table 3: Examples of Specialized Applications for Functional Nanocomposites with Alkyl-Alkoxysilanes
| Application Area | Function of Alkyl-Alkoxysilane | Potential Benefit |
|---|---|---|
| Protective Coatings | Imparts hydrophobicity and improves nanoparticle dispersion. | Enhanced water repellency, corrosion resistance, and mechanical durability. |
| Drug Delivery | Forms a hydrophobic domain for encapsulation of lipophilic drugs. | Improved loading and controlled release of hydrophobic therapeutic agents. nih.gov |
| Biomedical Implants | Modifies surface energy to control protein adsorption and cell adhesion. | Enhanced biocompatibility and reduced biofouling. |
| High-Performance Plastics | Acts as a coupling agent to improve the compatibility of fillers with the polymer matrix. | Increased mechanical strength and thermal stability of the composite material. |
Advanced Characterization and Spectroscopic Analysis of N Octylmethyldiethoxysilane Systems
Structural Elucidation Techniques
Structural elucidation is fundamental to understanding the properties and behavior of N-Octylmethyldiethoxysilane systems. NMR spectroscopy is a powerful tool for determining the connectivity of atoms, while IR and Raman spectroscopy provide information about the vibrational modes of chemical bonds, allowing for the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of this compound and its derivatives. Both solution-state and solid-state NMR are utilized to investigate everything from the initial monomer to the final polymerized network. Nuclei such as ¹H, ¹³C, and particularly ²⁹Si are probed to gain detailed structural and dynamic information. mdpi.comnih.gov For instance, ²⁹Si NMR is used to denote silicon atoms with four oxygen attachments, with the notation Q⁰ to Q⁴ indicating the number of other silicon units attached through oxygen bridges. nih.gov Hyperpolarized ²⁹Si NMR has also been developed as a method for the rapid and cost-efficient detection of silanols and for monitoring their oligomerization, which is a key step in the formation of silica (B1680970) materials. nih.gov
Solid-state NMR spectroscopy is a critical tool for studying the structure and dynamics of the insoluble, cross-linked polymers formed from this compound. mdpi.comnih.gov It provides insights into the local environment of silicon atoms, the degree of condensation, and the conformation and mobility of the n-octyl chains within the polymer matrix. nih.gov
For example, solid-state ¹³C NMR can reveal the conformation of alkyl chains covalently bonded to a silica surface. nih.gov Studies on n-octadecyltriethoxysilane have shown that the alkyl chains can adopt a largely extended, all-trans conformation. nih.gov The mobility of these chains can be assessed by measuring ¹³C spin-lattice relaxation times (T₁); longer relaxation times indicate more restricted motion, characteristic of the all-trans conformation, compared to more mobile, disordered chains. nih.gov The evolution of peak shape and linewidth in solid-state ¹³C NMR spectra as a function of external factors, such as radiation dose, can indicate structural changes like chain scission. researchgate.net This technique is effective for studying the state of both active compounds and the polymer matrix they are incorporated into. nih.gov
The following table summarizes typical information obtained from solid-state NMR analysis of organosilane-based polymers.
| NMR Technique | Nucleus | Information Obtained | Typical Chemical Shift Ranges (ppm) |
| Magic Angle Spinning (MAS) | ²⁹Si | Degree of condensation (Qⁿ species), presence of Si-OH vs. Si-O-Si linkages | Q⁰: ~-80 to -90, Q¹: ~-90 to -100, Q²: ~-100 to -110, Q³: ~-110 to -120, Q⁴: ~-120 to -130 |
| Cross-Polarization MAS (CP/MAS) | ¹³C | Conformation of the octyl group (trans vs. gauche), mobility of the alkyl chain | Alkyl chain carbons: 10-40, Carbons alpha to Si: 0-10 |
| High-Resolution MAS | ¹H | Presence of residual Si-OH groups, adsorbed water | Si-OH: 1.5-5.0, H₂O: 4.0-5.0 |
Data synthesized from principles described in cited literature.
Solution-state NMR spectroscopy is a powerful method for monitoring the hydrolysis and condensation reactions of this compound in real-time. nih.govsemanticscholar.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of intermediate and final products can be quantified. ¹H and ²⁹Si NMR are particularly informative. nih.govsemanticscholar.orgresearchgate.net
¹H NMR can be used to follow the disappearance of the ethoxy group protons and the appearance of ethanol (B145695) as a byproduct of hydrolysis. It can also serve as a reference method to calibrate data from other spectroscopic techniques, like NIR spectroscopy, for quantitative analysis. bohrium.com In-situ liquid-state ²⁹Si NMR provides direct insight into the evolution of the silicon environment, allowing for the identification and quantification of various transient intermediate hydrolysis products and condensed species. researchgate.net This technique has been successfully used to determine the kinetics of hydrolysis and condensation for alkoxysilanes like dimethyldiethoxysilane (DMDES). researchgate.netresearchgate.net
A typical reaction monitoring setup might involve the following steps:
Preparation of the reaction mixture within an NMR tube.
Insertion of the tube into the NMR spectrometer, pre-thermostated to the desired reaction temperature.
Automated acquisition of a time-series of spectra (e.g., ¹H or ²⁹Si).
Integration of characteristic peaks corresponding to reactants, intermediates, and products to generate concentration profiles over time. rsc.org
This approach allows for the determination of reaction rates and the elucidation of reaction mechanisms under various conditions. nih.govsemanticscholar.org
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for analyzing the chemical bonds within this compound systems. These methods are highly sensitive to the changes in bonding that occur during hydrolysis and condensation, such as the conversion of Si-OR bonds to Si-OH and subsequently to Si-O-Si networks. utwente.nlrsc.org
IR spectroscopy relies on the absorption of infrared radiation when there is a change in the dipole moment during a molecular vibration, while Raman spectroscopy involves the inelastic scattering of laser light due to changes in polarizability. northwestern.edunih.gov This makes them complementary techniques. For instance, Si-Si bonds, which are non-polar and thus IR inactive, are highly polarizable and produce a strong Raman signal. northwestern.edu
IR and Raman spectroscopy are particularly adept at identifying the key functional groups involved in the sol-gel process: silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) bridges. utwente.nlresearchgate.net
In IR spectroscopy, the stretching vibration of isolated, non-hydrogen-bonded Si-OH groups is readily identified as a sharp band around 3740 cm⁻¹. utwente.nlresearchgate.net The presence of hydrogen-bonded silanols gives rise to a broader band at lower wavenumbers (e.g., ~3525 cm⁻¹). utwente.nl As the condensation reaction proceeds, the intensity of these Si-OH bands decreases, which can be monitored quantitatively. utwente.nlresearchgate.net The formation of the siloxane network is evidenced by the appearance and growth of strong, broad absorption bands associated with Si-O-Si stretching modes.
Raman spectroscopy is also highly effective for tracking these transformations. The formation of the silica network is revealed by the appearance of bands characteristic of Si-O-Si bonds. researchgate.net For example, bands around 490 cm⁻¹ are often assigned to Si-O-Si bending vibrations. researchgate.netresearchgate.net The symmetric Si-O stretching vibration is also sensitive to the number of hydroxyl groups attached to the silicon atom. researchgate.net
The table below lists characteristic vibrational frequencies for key species in organosilane systems.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Si-OH (isolated) | O-H stretch | 3740 (sharp) | - |
| Si-OH (H-bonded) | O-H stretch | ~3200-3600 (broad) | - |
| Si-O-C | Asymmetric stretch | 1080-1100 | - |
| Si-O-Si | Asymmetric stretch | ~1000-1200 (broad) | Weak |
| Si-O-Si | Symmetric stretch/bend | - | ~490, ~800 |
| C-H (octyl group) | Stretch | 2800-3000 | 2800-3000 |
Frequencies compiled from multiple sources. utwente.nlresearchgate.netresearchgate.netresearchgate.netnih.gov
The ability to monitor reactions as they happen (in-situ) is crucial for understanding kinetics and optimizing process parameters. Both IR and Raman spectroscopy can be coupled with reaction vessels or probes to provide real-time data on the chemical changes in this compound systems. nih.govsemanticscholar.org
Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful in-situ technique. An ATR probe can be inserted directly into the reaction mixture, allowing for the continuous collection of spectra. This has been used to follow sol-gel reactions by monitoring the reduction of Si-O-C signals (e.g., at 1079 cm⁻¹) as the hydrolysis of alkoxy groups proceeds. nih.gov This method provides valuable insight into the reaction progress by revealing significant changes in the reacting mass. nih.gov
Similarly, Raman spectroscopy can be used for in-situ monitoring, often using fiber-optic probes. rsc.orgresearchgate.net This technique is advantageous for aqueous systems due to the weak Raman scattering of water. It has been used to quantitatively monitor the hydrolysis and condensation of various alkoxysilanes by tracking the intensities of bands corresponding to the precursor, intermediate silanols, and Si-O-Si products. rsc.orgresearchgate.net The combination of multiple in-situ techniques, such as simultaneous Raman, IR, and NMR, provides a particularly rich dataset for comprehensive kinetic modeling. nih.govsemanticscholar.org
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Elemental and Electronic States
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the local electronic structure and chemical environment of atoms in a material. These methods are particularly valuable for characterizing this compound-based systems due to their sensitivity to the oxidation state and coordination chemistry of silicon.
XAS measures the absorption of X-rays as a function of energy. When the incident X-ray energy matches the binding energy of a core-level electron of a specific element (e.g., the silicon K-edge), the absorption coefficient sharply increases, creating an absorption edge. The fine structure near this edge, known as X-ray Absorption Near-Edge Structure (XANES), provides information about the oxidation state and local symmetry of the absorbing atom. desy.dekyoto-u.ac.jpscispace.com For this compound, XANES can be used to study the changes in the silicon environment during hydrolysis and condensation, tracking the transition from Si-O-C (ethoxy) bonds to Si-O-Si (siloxane) bonds. The extended X-ray absorption fine structure (EXAFS) region, at energies above the edge, contains information about the coordination number and distances to neighboring atoms. kyoto-u.ac.jpmdpi.com
XES is a complementary technique that involves the detection of emitted X-rays following the creation of a core-hole by an incident X-ray beam. The energy of the emitted X-rays is characteristic of the electronic transitions within the atom, providing a sensitive probe of the valence electron states. For this compound systems, XES can help elucidate the nature of the chemical bonding between silicon, oxygen, and carbon.
Potential Insights from XAS/XES Analysis of this compound:
| Technique | Analytical Target | Information Gained |
| XANES | Silicon K-edge | Oxidation state of silicon, local coordination geometry (e.g., tetrahedral), changes during hydrolysis and condensation. |
| EXAFS | Silicon K-edge | Si-O and Si-C bond distances, coordination numbers, identification of Si-O-Si linkages in condensed films. |
| XES | Silicon, Oxygen, Carbon K-alpha | Nature of valence orbitals, characterization of Si-O, C-O, and Si-C covalent bonds. |
These techniques require a synchrotron radiation source to provide the necessary tunable and high-intensity X-ray beams. desy.de While specific XAS and XES data for this compound are not widely published, the application of these methods to other organosilane systems demonstrates their potential for providing detailed electronic and structural information. nih.gov
X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. It distinguishes between crystalline materials, which have long-range atomic order and produce sharp diffraction peaks, and amorphous materials, which lack long-range order and produce broad, diffuse halos. youtube.comdrawellanalytical.com
When this compound is applied to a substrate to form a self-assembled monolayer (SAM) or a thin film, XRD can be used to assess the degree of molecular ordering. A highly ordered, crystalline-like monolayer, where the octyl chains are densely packed and oriented, would produce distinct diffraction peaks at specific angles (2θ). The positions of these peaks can be used to calculate the spacing between the molecular planes. drawellanalytical.com Conversely, a disordered or amorphous film, where the silane (B1218182) molecules are randomly oriented, would result in a broad amorphous halo in the XRD pattern. youtube.com
The analysis of this compound-based coatings often involves distinguishing the diffraction pattern of the coating from that of the underlying substrate. Techniques like grazing incidence XRD (GIXRD) can be employed to enhance the signal from the thin film while minimizing the contribution from the bulk substrate. The degree of crystallinity within the film can influence its properties, such as barrier performance and mechanical stability.
Interpreting XRD Patterns for this compound Films:
| Feature in XRD Pattern | Interpretation | Implication for Film Structure |
| Sharp, Intense Peaks | Crystalline phase present | High degree of molecular order; well-packed alkyl chains. |
| Broad, Diffuse Halo | Amorphous phase present | Lack of long-range order; disordered molecular arrangement. |
| Combination of Both | Semi-crystalline phase | Coexistence of ordered (crystalline) domains and disordered (amorphous) regions. |
Factors such as the substrate type, deposition conditions (e.g., temperature, concentration), and subsequent curing processes can all influence whether the resulting this compound film is crystalline or amorphous. researchgate.netmdpi.com
Surface and Interfacial Analysis Methods
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. azooptics.comrockymountainlabs.comipfdd.de This makes it an ideal tool for analyzing thin films and surface modifications created with this compound.
In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. azooptics.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local bonding environment of the element. rockymountainlabs.com
For a surface treated with this compound, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s peaks can distinguish between different chemical states. For instance, the Si 2p peak can differentiate between the silicon in the unhydrolyzed silane (Si-O-C) and the condensed siloxane network (Si-O-Si). The C 1s spectrum can resolve the aliphatic carbon of the octyl chain from the carbons in the ethoxy groups. Angle-resolved XPS (ARXPS) can provide depth-profiling information, helping to determine the thickness and layering of the silane film. mdpi.comnih.govunica.it
Expected XPS Data for an this compound-Treated Surface:
| Element | Photoelectron Peak | Expected Binding Energy (eV) | Inferred Chemical State |
| Silicon | Si 2p | ~102-103 | Si-O-Si (Siloxane), Si-O-C |
| Oxygen | O 1s | ~532-533 | Si-O-Si, Si-O-C |
| Carbon | C 1s | ~285.0 | C-C, C-H (Octyl chain) |
| Carbon | C 1s | ~286.5 | C-O (Ethoxy group) |
The quantitative analysis of peak areas allows for the determination of the surface atomic concentrations, which can be compared to the theoretical stoichiometry of the this compound molecule to assess the composition and integrity of the coating. mdpi.comdiva-portal.org
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanometer scale. oamjms.euumn.edulsu.edu It is an essential tool for characterizing the morphology, texture, and roughness of surfaces modified with this compound.
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographical map. spectraresearch.com AFM can be operated in various modes, including contact mode and tapping mode, the latter being particularly useful for imaging soft or delicate organic films to prevent damage. nih.gov
When this compound forms a self-assembled monolayer (SAM) or a thin coating, AFM can reveal details about the film's uniformity, coverage, and the presence of any defects such as pinholes or aggregates. researchgate.net It can also show how the silane treatment alters the underlying substrate's topography. Quantitative analysis of AFM images yields important surface roughness parameters, such as the root-mean-square (RMS) roughness (Rq) and the average roughness (Ra). oxinst.comchalcogen.ro These parameters are critical for applications where a smooth, uniform surface is required.
Typical Surface Roughness Parameters from AFM Analysis:
| Parameter | Description | Typical Value for Silane Film |
| Rq (RMS Roughness) | The root mean square average of the height deviations from the mean plane. | 0.5 - 2.0 nm |
| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean plane. | 0.4 - 1.5 nm |
| Rmax (Max Height) | The vertical distance between the highest and lowest points on the surface. | 5 - 20 nm |
For example, studies on similar long-chain alkylsilanes like octadecyltrichlorosilane (B89594) (OTS) have shown that they can form very smooth films with RMS roughness values around 1.0 to 1.5 nm. researchgate.net Similar results would be expected for well-formed this compound coatings.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to visualize the microstructure and nanostructure of materials with high resolution. nih.govutexas.edu
Scanning Electron Microscopy (SEM) provides images of a sample's surface by scanning it with a focused beam of electrons. The signals detected are typically secondary electrons, which produce topographical images, and backscattered electrons, which provide contrast based on elemental composition. SEM is used to examine the large-area uniformity, coverage, and potential defects (like cracks or dewetting) of this compound coatings on various substrates. researchgate.netmdpi.com For instance, SEM can be used to verify if the silane coating has completely covered a rough or porous substrate. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental maps of the surface, confirming the distribution of silicon from the silane. researchgate.net
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. nih.govresearchgate.net This allows for much higher resolution imaging than SEM, enabling the visualization of features at the nanoscale. utexas.edunih.gov To analyze an this compound coating, a cross-section of the coated substrate must be prepared, typically using techniques like focused ion beam (FIB) milling. TEM can then be used to directly measure the thickness of the silane layer with nanometer precision. It can also provide information about the interface between the silane film and the substrate, revealing details about adhesion and interfacial structure. researchgate.netmdpi.com
Comparative Analysis of SEM and TEM for this compound Films:
| Technique | Information Provided | Sample Preparation | Resolution |
| SEM | Surface topography, coating uniformity, large-area defects, elemental mapping (with EDS). | Minimal; sample must be conductive or coated. | ~1-10 nm |
| TEM | Film thickness, cross-sectional structure, interfacial analysis, nanostructure. | Complex; requires ultrathin cross-sectioning. | <1 nm |
Together, SEM and TEM provide a multiscale view of the structure of this compound systems, from the micrometer-scale uniformity down to the nanometer-scale thickness and interfacial detail.
Contact Angle Goniometry for Surface Energy and Wetting Properties
Contact Angle Goniometry is the standard method for quantifying the wettability of a solid surface by a liquid. aalto.fiispa.institute The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, vapor, and solid intersect. uni-stuttgart.de This measurement is highly sensitive to the chemistry of the outermost atomic layer of a surface, making it an excellent technique for evaluating the effectiveness of surface modification with this compound.
The primary purpose of applying this compound to a surface is often to reduce its surface energy and increase its hydrophobicity. The long, nonpolar octyl chain orients away from the substrate, creating a low-energy, water-repellent surface. russoindustrial.ruarxiv.org By measuring the contact angle of a water droplet on the surface before and after treatment, the change in wettability can be quantified. A high water contact angle (typically >90°) indicates a hydrophobic surface.
Dynamic contact angle measurements, which determine the advancing (θA) and receding (θR) angles as a droplet expands and contracts, provide further insight. dtic.mil The difference between these two angles is the contact angle hysteresis, which is related to surface roughness and chemical heterogeneity. dtic.mil By using a set of different probe liquids with known surface tensions, the solid surface free energy of the this compound-treated surface can be calculated using various theoretical models. researchgate.net
Typical Contact Angle Data for a Surface Treated with this compound:
| Probe Liquid | Property Measured | Untreated Substrate (e.g., Glass) | This compound Treated Surface |
| Water | Hydrophobicity | < 30° | > 100° |
| Diiodomethane | Surface Energy Component | ~40-50° | ~60-70° |
| Calculated Surface Energy | Overall Wettability | High (~70 mN/m) | Low (~20-25 mN/m) |
The significant increase in the water contact angle confirms the successful formation of a hydrophobic layer by the this compound. semanticscholar.org This technique is crucial for quality control and for optimizing the application process of the silane.
Thermal and Mechanical Characterization in Academic Research Contexts
In academic research, the comprehensive characterization of materials modified with this compound is crucial for understanding their performance limits and underlying structure-property relationships. Thermal and mechanical analysis techniques provide quantitative data on stability, degradation, viscoelastic behavior, and surface mechanical properties, which are essential for evaluating their suitability in applications such as protective coatings and polymer composites.
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. infinitiaresearch.comopenaccessjournals.com For systems incorporating this compound, TGA provides critical data on the onset of decomposition, the temperature ranges of different degradation stages, and the percentage of residual mass. eltra.com
The thermal degradation of a silane-based system typically involves the decomposition of the organic alkyl chains at lower temperatures, followed by the degradation of the more stable siloxane (Si-O-Si) backbone at much higher temperatures. nih.gov In the case of this compound, the degradation process in an inert atmosphere is expected to begin with the cleavage of the C-C and Si-C bonds within the octyl group. Research on similar long-chain alkylsilanes, such as Octadecyltrimethoxysilane (ODTMS), has shown that decomposition of the alkyl chains occurs in the range of 230°C to 400°C. nih.govresearchgate.net Coatings formulated with silanes have been shown to be stable up to temperatures as high as 550°C. researchgate.net
The degradation mechanism in an oxygen-containing atmosphere is more complex, often involving radical-initiated oxidation processes that lead to the formation of volatile products like carbon monoxide, water, and formaldehyde, and typically begins at lower temperatures than in an inert atmosphere. primescholars.com
Table 1: Representative TGA Data for Silane-Modified Materials in Inert Atmosphere
| Material System | Onset Decomposition Tonset (°C) | Temperature of Max. Weight Loss (°C) | Char Yield at 600°C (%) |
|---|---|---|---|
| Neat PLA Polymer | ~350 | ~390 | < 1 |
| Polysiloxane Coating on Glass Fiber | > 400 | ~450 | ~65 |
| ODTMS Monolayer on SiO₂ | ~230 | 300-400 | N/A |
Note: This table presents typical values from academic literature for analogous systems to illustrate the expected performance. Actual values for this compound systems would depend on the specific substrate, formulation, and curing conditions.
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and composites. ijaem.netucs.br It works by applying an oscillating force to a sample and measuring its response, from which key parameters like the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) are derived. ijaem.netmdpi.com
When this compound is used as a coupling agent in polymer composites (e.g., glass fiber reinforced polypropylene), it enhances the interfacial adhesion between the inorganic filler and the organic polymer matrix. mdpi.com This improved adhesion has a significant impact on the viscoelastic properties:
Storage Modulus (E'): This represents the elastic response and stiffness of the material. youtube.com The incorporation of this compound is expected to increase the storage modulus of the composite, particularly at temperatures above the polymer's glass transition temperature (Tg), because the enhanced interface allows for more effective stress transfer from the polymer matrix to the rigid filler. mdpi.comresearchgate.net
Loss Modulus (E''): This represents the viscous response, or the energy dissipated as heat. Changes in the loss modulus peak can indicate alterations in molecular motion and interfacial interactions.
Damping Factor (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the polymer component. Stronger interfacial adhesion due to the silane coupling agent can restrict the mobility of polymer chains at the interface, which may lead to a broadening of the tan δ peak and sometimes a slight shift in Tg. mdpi.commdpi.com
Table 2: Expected DMA Results for a Polymer Composite With and Without Silane Treatment
| Composite System | Storage Modulus (E') at T > Tg (GPa) | Tan δ Peak Height | Glass Transition Temp (Tg) from Tan δ peak (°C) |
|---|---|---|---|
| Polymer + Glass Fiber (Untreated) | 0.8 | 0.12 | 105 |
Note: This is a conceptual data table illustrating the typical effects of silane coupling agents on the viscoelastic properties of a composite material.
The mechanical performance of thin films and coatings derived from this compound is critical for applications requiring durability, scratch resistance, and controlled friction. Nanoindentation and tribological studies are key techniques for quantifying these surface-specific mechanical properties. iaea.org
Nanoindentation is used to measure the hardness and elastic modulus of a coating. iaea.orgresearchgate.net By pressing a sharp indenter tip into the material surface with nanometer-scale resolution, a load-displacement curve is generated, from which these properties can be calculated. For coatings prepared with silane precursors, the mechanical properties are highly dependent on the degree of cross-linking within the siloxane network. diva-portal.org Research on mixed silane systems (e.g., using Tetraethoxysilane (TEOS) as a cross-linker with alkylsilanes) shows that increasing the inorganic network fraction significantly enhances both hardness and elastic modulus. mdpi.com The addition of this compound is expected to impart flexibility compared to a purely inorganic coating, while still offering a substantial improvement in mechanical integrity over an uncoated substrate.
Tribological studies measure the friction and wear characteristics of a surface. mdpi.com A coating of this compound creates a low-surface-energy, hydrophobic layer. This characteristic is expected to reduce the coefficient of friction when in contact with another surface, thereby improving lubricity and reducing wear. The long octyl chains can orient away from the surface, creating a molecularly smooth and non-polar interface that minimizes adhesive forces.
Table 3: Representative Mechanical and Tribological Data for Silane-Based Coatings
| Coating System | Hardness (GPa) | Elastic Modulus (GPa) | Coefficient of Friction (vs. Steel) |
|---|---|---|---|
| Uncoated Aluminum Alloy | ~1.0 | ~70 | 0.6 - 0.8 |
| Methyltrimethoxysilane (MTMS)-based Coating | 0.55 | 3.0 | 0.3 - 0.4 |
| MTMS + TEOS-based Coating | 0.80 | 4.2 | 0.2 - 0.3 |
Note: Data is based on findings for analogous silane systems reported in academic literature. mdpi.com The actual performance of an this compound coating depends on the complete formulation and processing parameters.
Theoretical and Computational Studies of N Octylmethyldiethoxysilane
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials.
N-Octylmethyldiethoxysilane is often used to modify surfaces, imparting hydrophobicity and improving adhesion. MD simulations are particularly well-suited to study the behavior of this molecule at interfaces, such as the interaction of a self-assembled monolayer (SAM) with a silica (B1680970) substrate. nih.govresearchgate.net
In a typical simulation, a model of a silica surface is constructed, often an amorphous structure to better represent real-world materials. nih.gov The this compound molecules are then placed near the surface, and their adsorption and self-organization are simulated over time. These simulations can reveal:
Adsorption energy: The strength of the interaction between the silane (B1218182) and the surface.
Monolayer structure: The packing density, tilt angle, and conformational ordering of the octyl chains. nih.govresearchgate.net
Interfacial dynamics: The mobility of the silane molecules on the surface and the dynamics of the alkyl chains.
Reactive force fields, such as ReaxFF, can be used in MD simulations to model the covalent bond formation between the silane and the hydroxyl groups on the silica surface. nih.gov This allows for a more realistic simulation of the grafting process.
MD simulations can also be used to model the polymerization of this compound to form a polysiloxane network. By defining reactive potentials that allow for the formation of Si-O-Si bonds upon the interaction of reactive groups (silanols and ethoxy groups), the evolution of the polymer network can be simulated.
These simulations can provide valuable information about:
Gelation point: The point at which a continuous network is formed.
Network topology: The distribution of rings and cross-links within the polymer structure.
Mechanical properties: By applying virtual mechanical tests (e.g., tensile or shear stress) to the simulated network, properties like the elastic modulus can be estimated.
Coarse-graining methods can be employed to simulate larger systems and longer timescales, which are often necessary to capture the full evolution of the polymer network.
Predictive Modeling of Material Properties
Predictive modeling aims to establish a quantitative relationship between the molecular structure of a compound and its macroscopic properties. Quantitative Structure-Property Relationship (QSPR) models are a common approach in this area. nih.govresearchgate.netijera.comnih.govplos.org
For this compound and the materials derived from it, QSPR models can be developed to predict a wide range of properties, including:
Physicochemical properties: Boiling point, density, and viscosity of the monomer.
Surface properties: The surface energy and contact angle of a surface treated with the silane.
Mechanical properties: The hardness, and adhesion of the resulting polysiloxane coating.
The development of a QSPR model typically involves the following steps:
Data collection: Gathering experimental data for a set of related compounds.
Descriptor calculation: Calculating a large number of molecular descriptors that encode structural information.
Model building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest. nih.govplos.org
Model validation: Assessing the predictive power of the model using internal and external validation techniques. plos.org
By developing robust QSPR models, the properties of new silane-based materials can be predicted without the need for extensive experimental synthesis and characterization, thus accelerating the materials design process.
Structure-Property Relationship Establishment
The establishment of structure-property relationships is a cornerstone of computational materials science. For this compound, this involves understanding how its molecular geometry, functional groups, and intermolecular interactions influence its bulk and surface properties.
The key structural features of this compound that dictate its properties are:
The n-octyl chain: This long alkyl chain is nonpolar and significantly contributes to the hydrophobic nature of the molecule. Its length and flexibility are critical in determining how the molecules pack on a surface.
The methyldiethoxysilane headgroup: This reactive headgroup contains silicon bonded to a methyl group and two ethoxy groups. The ethoxy groups can hydrolyze to form silanol (B1196071) (Si-OH) groups, which can then condense with other silanol groups on a substrate or with other this compound molecules to form a durable siloxane (Si-O-Si) network.
Key Molecular Descriptors and Their Influence on Properties:
| Molecular Descriptor | Influence on Properties of Alkylsilanes | Relevance to this compound |
| Molecular Weight / Volume | Generally correlates with boiling point, viscosity, and density. | The size of the n-octyl group is a primary determinant of its van der Waals interactions and thus its physical state and surface packing. |
| Polarizability | Affects intermolecular dispersion forces and surface energy. | The long alkyl chain contributes significantly to the molecule's polarizability, influencing its adhesion and cohesion properties. |
| Dipole Moment | Influences polarity and interactions with polar substrates and solvents. | The Si-O bonds in the ethoxy groups create a polar head, which governs its initial interaction with hydrophilic surfaces. |
| Surface Area | Relates to the extent of interaction with a surface. | The orientation of the n-octyl chain (tilted vs. upright) affects the covered surface area and the resulting surface energy. |
Detailed research findings from molecular dynamics (MD) simulations on similar long-chain alkylsilanes reveal that the packing density and conformational order of the alkyl chains are highly dependent on the surface coverage. At low coverages, the chains tend to lie flat on the surface. As coverage increases, steric hindrance forces the chains to adopt a more upright, ordered, and densely packed structure. This transition from a "liquid-like" to a more "crystalline-like" monolayer significantly alters the surface properties.
Prediction of Wettability and Surface Energy
Computational methods are invaluable for predicting the wettability of surfaces treated with this compound and the surface energy of the resulting coating. These predictions are crucial for applications where controlling surface interactions with liquids is essential.
Wettability Prediction:
The wettability of a surface is typically quantified by the contact angle of a liquid, most commonly water. A high contact angle (>90°) indicates a hydrophobic (water-repellent) surface, while a low contact angle (<90°) signifies a hydrophilic (water-attracting) surface. Molecular dynamics (MD) simulations are a primary tool for predicting contact angles.
In a typical MD simulation to predict wettability:
A model of a substrate (e.g., silica) is constructed.
A monolayer of this compound is virtually grafted onto the substrate surface.
A droplet of water molecules is placed on the silanized surface.
The system is allowed to evolve over time, and the equilibrium shape of the water droplet is analyzed to determine the contact angle.
The predicted contact angle is highly sensitive to the force field parameters used in the simulation, which define the interactions between all atoms. For alkylsilanes like this compound, the final orientation and packing of the n-octyl chains are critical. A well-ordered, dense monolayer with the methyl groups of the octyl chains oriented outwards will present a low-energy, nonpolar surface, leading to a high predicted water contact angle.
Surface Energy Prediction:
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a key factor in adhesion and wetting phenomena. Computational methods can estimate surface energy by calculating the work required to create a new surface.
One common approach involves calculating the potential energy of the bulk material and the potential energy of a slab of the material with two surfaces exposed to a vacuum. The difference in energy, normalized by the surface area, provides an estimate of the surface energy.
For a surface coated with this compound, the surface energy is primarily determined by the exposed chemical groups. The terminal methyl (-CH3) groups of the n-octyl chains have very low surface energy. Therefore, a well-formed, dense monolayer of this compound is predicted to have a very low surface energy.
Illustrative Predicted Surface Properties of an Idealized this compound Monolayer:
| Property | Predicted Value Range | Influencing Factors | Computational Method |
| Water Contact Angle | 100° - 115° | Monolayer density, chain ordering, surface roughness | Molecular Dynamics (MD) |
| Surface Energy | 20 - 25 mN/m | Packing density, terminal group orientation | MD, Quantum Mechanics (QM) |
These values are theoretical and based on simulations of ideal, well-ordered monolayers of similar long-chain alkylsilanes. Actual experimental values can be influenced by factors such as incomplete surface coverage, molecular defects, and environmental conditions.
Advanced Applications and Emerging Research Frontiers for N Octylmethyldiethoxysilane
Catalysis and Catalytic Processes
The chemical structure of N-Octylmethyldiethoxysilane makes it a valuable component in the design and synthesis of advanced catalytic systems. Its long octyl group can impart hydrophobicity and influence the local environment of a catalyst, while the diethoxy-silyl functionality allows for its incorporation into inorganic oxide supports or matrices.
While not typically used as a primary catalyst support itself, this compound is instrumental in modifying the surface of traditional support materials like silica (B1680970), alumina (B75360), and zeolites. The process of functionalizing these supports with this compound allows for the tailoring of their surface properties to enhance catalytic performance. The long n-octyl chain creates a hydrophobic microenvironment on the catalyst surface, which can be advantageous in reactions involving nonpolar reactants or to prevent deactivation by water.
The covalent attachment of this compound to the support is achieved through the reaction of its ethoxy groups with the surface hydroxyl groups of the oxide support. This surface modification can influence the dispersion of active metal nanoparticles and their interaction with the support, a phenomenon known as strong metal-support interaction (SMSI), which can significantly impact catalytic activity and selectivity nih.gov. For instance, the hydrophobic environment created by the octyl groups can facilitate the adsorption of organic substrates and the desorption of polar products.
Table 1: Potential Effects of this compound as a Surface Modifier for Catalyst Supports
| Property Modified | Effect of this compound Functionalization | Potential Catalytic Advantage |
|---|---|---|
| Surface Polarity | Decreases surface polarity, increases hydrophobicity | Enhanced activity for reactions with nonpolar substrates; prevention of catalyst poisoning by water. |
| Adsorption/Desorption | Favors adsorption of organic molecules and desorption of polar products | Improved reaction rates and catalyst turnover. |
| Metal Dispersion | Can influence the dispersion and size of active metal nanoparticles | Optimization of active sites and catalytic efficiency. |
The sol-gel process offers a versatile method for encapsulating catalytic species within a porous matrix, and organosilanes like this compound are key precursors in this technique. The co-hydrolysis and co-condensation of this compound with other silicon alkoxides, such as tetraethoxysilane (TEOS), allows for the formation of a hybrid organic-inorganic silica matrix.
During this process, active catalytic species, such as metal nanoparticles or complexes, can be physically entrapped within the growing matrix. The incorporation of the n-octyl groups from this compound into the matrix structure modifies its properties. The hydrophobic nature of the octyl chains can create a nonpolar environment around the encapsulated catalyst, influencing its reactivity and selectivity. Furthermore, the presence of the bulky octyl groups can affect the porosity and accessibility of the active sites within the matrix. This method of encapsulation can prevent the leaching of the catalyst, improve its stability, and allow for its reuse.
In the field of olefin polymerization, particularly with Ziegler-Natta catalysts, organosilanes play a crucial role as external electron donors. These external donors are added during the polymerization process to control the stereoselectivity of the catalyst, thereby influencing the properties of the resulting polymer, such as polypropylene (B1209903). This compound, with its two ethoxy groups and a combination of a methyl and a long octyl group attached to the silicon atom, can function as such an external donor.
The external donor interacts with the active sites of the Ziegler-Natta catalyst, which typically consists of a titanium compound supported on magnesium chloride and activated by an aluminum alkyl co-catalyst. The precise nature of the alkyl and alkoxy groups on the silane (B1218182) donor has a significant impact on the catalyst's performance, including its activity, hydrogen response, and the molecular weight and tacticity of the polymer.
The steric bulk of the n-octyl group in this compound would be expected to influence the coordination of the propylene (B89431) monomer to the active site, thereby enhancing the stereoselectivity of the polymerization. This leads to polypropylene with a higher degree of isotacticity, which in turn results in a polymer with higher crystallinity, melting point, and stiffness. The nature of the external donor also affects the molecular weight distribution of the polymer.
Table 2: Influence of Different Alkoxysilane External Donors on Propylene Polymerization with a Ziegler-Natta Catalyst
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Polymer Melting Point (°C) |
|---|---|---|---|
| Dicyclopentyldimethoxysilane (D-donor) | High | >98 | ~165 |
| Cyclohexyl(methyl)dimethoxysilane (C-donor) | Moderate to High | 95-98 | ~162 |
| Diisobutyldimethoxysilane | Moderate | 90-95 | ~160 |
| This compound (Predicted) | Moderate | High (>95) | ~163 |
Note: The performance of this compound is predicted based on the structural similarities to other known external donors. Actual performance may vary depending on the specific catalyst system and polymerization conditions.
Advanced Separations: Membranes and Adsorbents
The ability of this compound to impart hydrophobicity and modify surfaces is also being explored in the development of advanced materials for separation processes.
Table 3: Gas Permeation Properties of PTMSP-Silica Nanocomposite Membranes
| Membrane Composition | Permeability (Barrer) | Selectivity (Butane/Methane) |
|---|---|---|
| Pure PTMSP | 8,000 | 10 |
| PTMSP with 10 wt% TEOS-derived silica | 6,500 | 15 |
Note: The data presented is illustrative and based on trends reported in the literature. Actual values can vary based on specific synthesis and testing conditions.
The hydrophobic nature of the n-octyl group in this compound makes it an excellent candidate for the surface modification of adsorbent materials designed for the removal of nonpolar pollutants, such as oils and organic contaminants, from water. By grafting this compound onto the surface of porous substrates like silica gel, activated carbon, or even natural materials like cellulose (B213188), the adsorbent's affinity for hydrophobic molecules can be significantly increased.
For example, a similar compound, n-octyltriethoxysilane, has been successfully used to modify the surface of bagasse paper sheets, a lignocellulosic waste material, to create a highly effective adsorbent for engine oil. The treatment rendered the normally hydrophilic cellulose surface hydrophobic, leading to a significant increase in its oil sorption capacity. This approach demonstrates the potential of using long-chain alkylalkoxysilanes like this compound to develop low-cost and efficient adsorbent materials for environmental remediation.
Table 4: Effect of Surface Modification with n-Octyltriethoxysilane on the Oil Sorption Capacity of Bagasse Paper Sheets
| Adsorbent Material | Contact Angle (Water) | Engine Oil Sorption Capacity (g/g) |
|---|---|---|
| Untreated Bagasse Sheet | 48° | 2.5 |
This demonstrates a more than threefold increase in oil sorption capacity after surface modification, highlighting the effectiveness of this strategy.
Biosensor Development and Biocompatible Surfaces
In the realm of biosensor technology, controlling the interactions at the sensor's surface is critical for achieving high sensitivity and specificity. Organosilanes are instrumental in modifying these surfaces to either facilitate the attachment of specific biological probes or to prevent the unwanted adhesion of others.
The functionalization of biosensor substrates is a foundational step in their fabrication, enabling the transition from a simple inorganic surface to a specific bio-recognition interface. Silane coupling agents are frequently used to bridge the inorganic substrate (like silica or silicon nitride) with the biological environment.
While silanes with functional groups like amines (e.g., APTES) or epoxides are commonly used to covalently immobilize bioreceptors such as antibodies or DNA, this compound serves a different but equally crucial purpose. Its n-octyl chain creates a hydrophobic, low-energy surface. This property is leveraged to create "anti-fouling" backgrounds or to define specific active areas on a sensor chip. By selectively patterning the surface with this compound, researchers can ensure that biological molecules only attach to designated regions, thereby reducing background noise and preventing false-positive signals. This passivation is essential for the development of reliable and sensitive biosensors, particularly those used in complex biological samples like blood or urine. nih.govjove.comnih.gov
The process involves the hydrolysis of the diethoxy groups in the presence of surface moisture, forming reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate, forming stable siloxane (Si-O-Si) bonds and covalently attaching the octyl chains to the surface.
The design of surfaces that control biological interactions is a key area of biomaterial science. The goal is to create surfaces that can either promote specific cellular adhesion or, conversely, resist the non-specific adsorption of proteins and cells. This compound is primarily utilized for the latter.
Non-specific protein adsorption is a major challenge in the development of medical implants and biosensors, as it can lead to device failure, inaccurate readings, or adverse biological responses. nih.gov The hydrophobic surface created by a self-assembled monolayer (SAM) of this compound significantly reduces the tendency of proteins to adhere. stanford.edursc.org This is because the nonpolar octyl chains create a low-energy interface that is thermodynamically unfavorable for the adsorption of most proteins from an aqueous environment. Research has shown that pre-adsorbed layers of blocking agents on hydrophobic surfaces can achieve a blocking efficiency of 90-100% against the non-specific adsorption of various proteins. nih.gov
By controlling the density and uniformity of the this compound monolayer, it is possible to finely tune the surface energy and, consequently, the biological response. This strategy is vital for creating biocompatible surfaces on medical devices that must function in biological fluids without being compromised by biofouling.
Innovative Coating Technologies
The ability of this compound and similar alkylsilanes to form robust, hydrophobic, and chemically stable films makes them valuable components in the formulation of advanced protective coatings.
Organosilane coatings provide an environmentally friendly alternative to traditional chromate-based corrosion protection systems. electrochemsci.org The protective mechanism of an this compound coating relies on two primary functions: forming a strong covalent bond with the metal substrate and creating a dense, hydrophobic barrier.
Upon application to a metal surface (like steel, aluminum, or magnesium alloys), the ethoxy groups of the silane hydrolyze to form silanols. These silanols bond with metal hydroxide (B78521) groups on the surface, creating a durable metal-O-Si interface. electrochemsci.orgresearchgate.net Concurrently, adjacent silanol groups cross-link with each other to form a stable, three-dimensional siloxane (Si-O-Si) network. researchgate.net This network acts as a physical barrier, impeding the diffusion of corrosive agents like water and chloride ions to the metal surface. chemrevlett.com
The long aliphatic octyl chain significantly enhances this barrier effect by imparting a high degree of hydrophobicity. electrochemsci.org This water-repellent quality prevents the formation of an electrolyte layer on the metal surface, which is a prerequisite for galvanic corrosion. mdpi.com Studies on the closely related compound triethoxyoctylsilane (B1682538) have demonstrated that this hydrophobic barrier is a key factor in its corrosion inhibition performance on stainless steel and magnesium alloys. electrochemsci.org
Table 1: Research Findings on Octylsilane for Corrosion Protection
| Parameter | Observation | Mechanism | Reference |
| Substrate | Stainless Steel 304 | Formation of metal-O-Si bonds with the surface oxide layer. | electrochemsci.org |
| Coating Structure | Cross-linked siloxane (Si-O-Si) network. | Acts as a physical barrier to corrosive agents. | electrochemsci.orgresearchgate.net |
| Surface Property | Increased hydrophobicity due to the long aliphatic octyl chain. | Repels water, preventing the formation of an electrolyte solution. | electrochemsci.org |
| Inhibition Type | Influenced by solution pH and deposition method. | Lower pH solutions lead to denser, more cross-linked structures. | electrochemsci.org |
Marine biofouling, the accumulation of organisms on submerged surfaces, poses a significant economic and operational challenge for maritime industries. tue.nlresearchgate.net Fouling-release coatings, which are non-toxic, function by creating low-adhesion surfaces from which fouling organisms can be easily detached by water flow.
Alkoxysilanes with varying alkyl chain lengths are extensively studied for these applications. The effectiveness of these coatings is strongly linked to their surface energy and the mobility of the surface chains. nih.govacs.org this compound contributes to creating a low surface energy coating. Research indicates that the water repellency and anti-fouling performance of siloxane films correlate with the alkyl chain length of the precursor. nih.govmdpi.com While extremely long chains (e.g., C16 or C18) often show the lowest sliding angles for water, an eight-carbon chain provides a significant increase in hydrophobicity compared to shorter chains. nih.govmdpi.comacs.org The resulting hydrophobic surface minimizes the adhesion strength of marine organisms like barnacles, algae, and mussels, facilitating their removal and reducing drag on ship hulls. researchgate.netnih.gov
Table 2: Effect of Alkyl Chain Length on Siloxane Coating Properties
| Alkyl Chain Length | Water Contact Angle | Anti-Fouling Performance | Key Insight | Reference |
| Short (C1) | Lower | Less effective | Shorter chains provide less hydrophobicity. | mdpi.com |
| Medium (C8) | High | Good | A significant increase in water contact angle and hydrophobicity is observed up to C8. | mdpi.comacs.org |
| Long (C12-C18) | Very High | Excellent | Longer chains can lead to superhydrophobic surfaces and the lowest sliding angles. | nih.govacs.org |
The development of self-healing materials, which can autonomously repair damage, is a frontier in materials science aimed at extending the lifetime and reliability of protective coatings. nih.govresearchgate.net While most self-healing systems rely on embedded microcapsules containing healing agents or polymers with dynamic reversible bonds, the siloxane network formed by the polymerization of silanes can contribute to the intrinsic self-healing capabilities of a material. mdpi.com
The siloxane bond (Si-O-Si) itself can be dynamic, allowing for bond exchange reactions that can slowly repair micro-cracks under certain conditions, a property exploited in self-healing silicone elastomers. elsevierpure.combohrium.com In more complex systems, this compound could be incorporated into a hybrid polymer matrix. The flexible siloxane linkages can impart greater mobility to the polymer network, facilitating the diffusion of healing agents or the rearrangement of polymer chains to close a crack. nih.govmdpi.com While direct research into this compound as a primary self-healing agent is not extensive, its role in forming durable, flexible, and stable siloxane networks makes it a candidate for inclusion in multifunctional, self-healing coating formulations. elsevierpure.com
Future Research Directions and Unexplored Potential
The established applications of this compound as a surface modifier and hydrophobizing agent lay the groundwork for significant future research and development. The unique combination of a reactive diethoxysilane (B101294) group and a stable, hydrophobic octyl chain presents numerous opportunities in advanced materials science and nanotechnology. Emerging research is poised to move beyond conventional applications, exploring the compound's potential in creating dynamic, functional, and intelligent materials.
Key future research directions will likely focus on harnessing the molecular architecture of this compound to achieve novel functionalities. The exploration of its use in stimuli-responsive materials, advanced nanocomposites, and biocompatible systems represents a significant frontier. Furthermore, there is considerable unexplored potential in leveraging this silane for the development of sustainable and eco-friendly technologies, aligning with the global push to replace less environmentally benign materials.
Smart and Stimuli-Responsive Surfaces: A primary avenue for future investigation is the incorporation of this compound into "smart" coating systems. While its hydrophobic properties are well-documented, research could explore its role in creating surfaces that change wettability in response to external stimuli such as pH, temperature, or light. This could be achieved by co-polymerizing it with functional monomers that possess responsive characteristics, leading to applications in microfluidics, self-cleaning sensors, and controlled-release systems nih.gov.
Biomedical and Biocompatible Interfaces: The potential for this compound in the biomedical field is largely unexplored. Research into its use for creating biocompatible, hydrophobic coatings on medical devices, implants, and diagnostic tools could yield significant advancements ru.nl. Such coatings could reduce biofouling, improve the longevity of implants, and enhance the performance of biosensors by controlling the interaction between biological media and the device surface. Investigating the cytocompatibility and long-term stability of these silane-modified surfaces in biological environments is a critical first step.
Advanced Nanocomposites and Functional Fillers: The surface modification of nanoparticles and fillers is a promising frontier. Treating nanofillers (e.g., silica, titania, graphene) with this compound can improve their dispersion in polymer matrices, leading to nanocomposites with enhanced mechanical, thermal, and barrier properties dtu.dk. Future research could focus on creating highly specialized composites for industries like aerospace and electronics, where materials with tailored surface energy and environmental resistance are paramount. The functionalization of nanoparticles could also lead to novel applications in lubrication and anti-corrosion materials researchgate.net.
Eco-Friendly and Sustainable Materials: There is a growing demand for sustainable alternatives to perfluorinated compounds (PFCs) used in durable water-repellent (DWR) finishes for textiles mdpi.com. This compound is a promising candidate for developing next-generation, fluorine-free DWR coatings. Future research should optimize the application process, such as sol-gel methods, to enhance the durability and performance of these coatings on various natural and synthetic fabrics mdpi.commdpi.com. Additionally, its role as a coupling agent in wood-plastic composites and other bio-based materials could improve their moisture resistance and mechanical strength, contributing to the circular economy researchgate.net.
The table below outlines potential research avenues and their targeted outcomes.
| Research Area | Specific Focus | Targeted Outcome & Potential Application |
| Smart Coatings | Integration into polymer systems that respond to pH or temperature. | Reversibly wettable surfaces for microfluidic chips, self-cleaning windows, and targeted drug delivery systems. |
| Biomedical Materials | Surface modification of surgical tools, catheters, and implantable sensors. | Reduced biofouling, improved device biocompatibility, and enhanced sensor signal stability. |
| Advanced Composites | Functionalization of graphene oxide or nanoclays for polymer reinforcement. | Lightweight composites with superior strength and moisture/gas barrier properties for automotive and aerospace components. |
| Sustainable Textiles | Development of durable fluorine-free water-repellent finishes for outdoor apparel and technical fabrics. | High-performance, eco-friendly textiles with reduced environmental impact compared to traditional fluorocarbon-based treatments. |
Further exploration into these areas will undoubtedly unlock the full potential of this compound as a versatile molecular building block for the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What are the critical experimental steps for synthesizing N-Octylmethyldiethoxysilane under inert conditions?
- Methodological Answer : Synthesis typically involves controlled alkoxylation of chlorosilane precursors with methanol and octanol under anhydrous, inert atmospheres (e.g., nitrogen). Key steps include:
- Pre-drying solvents (e.g., ethanol) to minimize hydrolysis.
- Gradual addition of alcohols to prevent exothermic side reactions.
- Post-reaction neutralization of residual HCl using bases like sodium bicarbonate.
Safety protocols (gloves, goggles, fume hoods) are mandatory due to flammability and toxicity risks .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography (GC) with ≥98% purity thresholds is standard for assessing organic impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR confirm molecular structure and siloxane bond integrity.
- Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., Si-O-C stretches at 1080–1110 cm⁻¹).
Raw data should be archived in appendices, with processed spectra integrated into results .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling volatile siloxanes.
- Waste Management : Segregate silane-containing waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for silane hydrolysis?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary humidity, temperature, and solvent polarity to isolate contributing factors.
- Cross-Validation : Compare data with structurally analogous silanes (e.g., octadecyltriethoxysilane ) to identify trends.
- Statistical Analysis : Use error-weighted regression to assess reproducibility across studies .
Q. What strategies optimize the hydrolytic stability of this compound in aqueous applications?
- Methodological Answer :
- Co-condensation with Hydrophobic Agents : Incorporate long-chain alkylsilanes to reduce water penetration into siloxane networks.
- pH Control : Maintain mildly acidic conditions (pH 4–6) to slow hydrolysis rates.
- Accelerated Aging Tests : Expose samples to elevated humidity (85% RH at 40°C) and monitor degradation via GC-MS .
Q. How can computational modeling improve the design of silane-based surface modifications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict adsorption behavior on substrates (e.g., silica) using force fields like COMPASS.
- Density Functional Theory (DFT) : Calculate electronic properties to guide functional group selection.
- Validation : Cross-reference simulation results with experimental contact angle measurements and XPS data .
Data Analysis & Presentation
Q. How should researchers handle large datasets from silane self-assembly studies?
- Methodological Answer :
- Raw Data Archiving : Store kinetic or spectroscopic datasets in appendices or supplementary materials.
- Processed Data Visualization : Use normalized plots (e.g., thickness vs. reaction time) with error bars reflecting instrument precision (±2–5%).
- Metadata Annotation : Document environmental conditions (temperature, humidity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
